Olmidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOREOOGDLINFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865064 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22693-65-8, 46319-96-4, 788094-87-1 | |
| Record name | Olmidine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmidine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmidine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMIDINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Synthesis of Olmesartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.
Chemical Structure and Properties
Olmesartan Medoxomil is an ester prodrug that is rapidly and completely hydrolyzed to its pharmacologically active metabolite, Olmesartan, during absorption from the gastrointestinal tract.[1][2]
IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate.[3][4]
Structural Formula: The molecule consists of several key functional groups:
-
An imidazole (B134444) ring substituted with a propyl group, a hydroxyisopropyl group, and a carboxylate group.
-
A biphenyl tetrazole moiety, which is characteristic of the sartan class of drugs.
-
A medoxomil ester group, which enhances the bioavailability of the parent compound, Olmesartan.[5] This ester is cleaved in vivo to release the active carboxylic acid.
| Property | Value | References |
| Molecular Formula | C₂₉H₃₀N₆O₆ | |
| Molecular Weight | 558.59 g/mol | |
| CAS Number | 144689-63-4 | |
| Appearance | White to light yellowish-white powder or crystalline powder. | |
| Solubility | Practically insoluble in water, sparingly soluble in methanol. | |
| Melting Point | 180–182 °C |
Synthesis of Olmesartan Medoxomil
The synthesis of Olmesartan Medoxomil is a multi-step process involving the construction of the substituted imidazole core followed by its coupling with the biphenyl-tetrazole side chain and subsequent esterification. A common and commercially viable route involves the use of a trityl protecting group for the tetrazole moiety, which is removed in the final step.
Overall Synthetic Pathway
The synthesis generally proceeds through the following key transformations:
-
N-Alkylation: The imidazole intermediate, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is alkylated with a protected biphenyl-tetrazole derivative, typically 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. This step yields Trityl Olmesartan Ethyl Ester.
-
Saponification: The ethyl ester of the resulting compound is hydrolyzed, usually with a base like sodium hydroxide (B78521), to form the corresponding sodium salt (Trityl Olmesartan sodium salt).
-
Esterification: The carboxylate salt is then esterified with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) to attach the medoxomil prodrug moiety, resulting in Trityl Olmesartan Medoxomil.
-
Deprotection (Detritylation): The final step involves the acidic removal of the trityl protecting group from the tetrazole ring to yield the final product, Olmesartan Medoxomil.
Experimental Protocols
The following protocols are adapted from published literature and represent a common synthetic route.
Step 1: Preparation of Trityl Olmesartan Ethyl Ester (4)
-
Reactants: To a solution of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Compound 2, 100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).
-
Procedure: Add 4-(bromomethyl)-2'- (1-trityl-1H-tetrazol-5-yl)biphenyl (Compound 3, 227.5 kg) at a temperature of 25–30°C. Raise the reaction temperature to 40–45°C and stir for approximately 12 hours.
-
Work-up: After reaction completion, add acetone (B3395972) (700 L) to the reaction mass. The resulting slurry is processed to isolate the product.
-
Yield: A 90% yield of Trityl Olmesartan Ethyl Ester is typically achieved.
Step 2: Preparation of Trityl Olmesartan Medoxomil (7)
-
Saponification: A solution of Trityl Olmesartan Ethyl Ester (Compound 4, 200 kg) in a mixture of tetrahydrofuran (B95107) (1200 L) and ethanol (B145695) (200 L) is pre-cooled to 10–15°C. An aqueous solution of sodium hydroxide (11.73 kg in 50 L DM water) is added, and the mixture is stirred for 5 hours. The reaction mass is concentrated under reduced pressure to afford Trityl Olmesartan sodium salt (Compound 5) as an oily mass.
-
Esterification: The resulting sodium salt is then reacted with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one to provide Trityl Olmesartan Medoxomil.
-
Work-up and Purification: The product is isolated by adding diisopropylether to the concentrated organic layer, cooling the resulting slurry to 0–5°C, and filtering. The product is obtained as a white powder.
-
Yield & Purity: This step typically results in a 90% yield with a purity of ≥99.5% by HPLC.
Step 3: Preparation of Olmesartan Medoxomil (1)
-
Deprotection: A suspension of Trityl Olmesartan Medoxomil (Compound 7, 175 kg) in 75% v/v aqueous acetic acid (875 L) is stirred at 25–30°C for 10 hours.
-
Work-up: The byproduct, trityl alcohol, is removed by filtration. Methylene chloride (1225 L) and demineralized water (875 L) are added to the filtrate. The layers are separated, and the organic layer is processed to isolate the crude product.
-
Final Purification: The crude Olmesartan Medoxomil is purified by recrystallization from a mixture of acetone and ethyl acetate. The contents are heated, filtered through hyflo to remove carbon, and then concentrated. The resulting slurry is cooled to 0–5°C, stirred, and filtered to afford the pure product.
-
Final Yield & Purity: This process yields pure Olmesartan Medoxomil with a 99.9% HPLC purity. The overall yield for the entire synthesis is reported to be around 62%.
Quantitative Synthesis Data
| Step | Product | Yield (%) | Purity (HPLC, %) | Reference |
| 1 | Trityl Olmesartan Ethyl Ester | 90 | >99 | |
| 2 | Trityl Olmesartan Medoxomil | 90 | ≥99.5 | |
| 3 | Crude Olmesartan Medoxomil | - | - | |
| 4 | Pure Olmesartan Medoxomil | 90 (purification step) | 99.9 | |
| Overall | Olmesartan Medoxomil | ~62 | 99.9 |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Olmesartan Medoxomil exerts its antihypertensive effects by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. Olmesartan, the active metabolite, is a selective AT1 receptor antagonist.
The RAAS Pathway:
-
Renin Release: In response to low blood pressure, the kidneys release the enzyme renin.
-
Angiotensin I Formation: Renin cleaves angiotensinogen (B3276523) (produced by the liver) to form the inactive decapeptide, Angiotensin I.
-
Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, converts Angiotensin I to Angiotensin II, a potent vasoconstrictor.
-
AT1 Receptor Activation: Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction. It also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys. Both actions lead to an increase in blood pressure.
Inhibition by Olmesartan: Olmesartan selectively and competitively blocks the binding of Angiotensin II to the AT1 receptor. This inhibition prevents vasoconstriction and reduces aldosterone secretion, leading to vasodilation, decreased sodium and water retention, and consequently, a reduction in blood pressure.
References
Beyond the Angiotensin Receptor: An In-depth Technical Guide to the Molecular Targets of Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Olmesartan, an established angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension. Its primary mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[1][2] However, a growing body of evidence reveals that the therapeutic effects of Olmesartan extend beyond this singular target. This technical guide delves into the pleiotropic molecular mechanisms of Olmesartan, exploring its engagement with various signaling pathways and molecular targets that contribute to its anti-inflammatory, antioxidant, and vasoprotective properties.
Attenuation of Oxidative Stress and Inflammation
A significant aspect of Olmesartan's action beyond AT1 receptor blockade is its ability to mitigate oxidative stress and inflammation, key contributors to cardiovascular pathology.[3][4]
Modulation of NADPH Oxidase and Reactive Oxygen Species (ROS) Production
Olmesartan has been shown to suppress the expression of p22phox, a critical subunit of NADPH oxidase, the primary source of vascular reactive oxygen species (ROS).[3] This reduction in p22phox leads to decreased production of superoxide (B77818) anions (O₂⁻) and other ROS, thereby increasing nitric oxide (NO) bioavailability and ameliorating endothelial dysfunction.
Upregulation of Antioxidant Defense Mechanisms
Olmesartan promotes the expression of Heme Oxygenase-1 (HO-1), an inducible enzyme with potent antioxidant and anti-inflammatory properties. HO-1 catalyzes the degradation of heme into biliverdin, which is subsequently converted to the powerful antioxidant bilirubin, and carbon monoxide (CO), a vasodilator. Furthermore, Olmesartan has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Inhibition of Inflammatory Signaling Pathways
Olmesartan exerts its anti-inflammatory effects by modulating key signaling cascades:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Olmesartan can restrain the activation of the NF-κB pathway, a pivotal transcription factor for pro-inflammatory genes. It has been shown to lessen the expression of TNF receptor-associated factor 6 (TRAF-6) and suppress the nuclear translocation of the NF-κB p65 subunit.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Olmesartan influences several MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. By reducing the phosphorylation of ERK1/2 and the activation of p38MAPK and JNK, Olmesartan can inhibit cellular responses involved in inflammation and vascular remodeling.
-
Src Kinase Pathway: Olmesartan has been found to inhibit the angiotensin II-induced activation of Src tyrosine kinase, which in turn can suppress the downstream activation of ERK1/2 and JNK, leading to the inhibition of vascular smooth muscle cell migration.
Quantitative Data on Anti-inflammatory and Antioxidant Effects
| Parameter | Baseline (Mean ± SD) | 3 Months Treatment (Mean ± SD) | 6 Months Treatment (Mean ± SD) | p-value | Reference |
| p22phox (densitometric units) | 9.32 ± 2.43 | 7.10 ± 2.61 | 4.55 ± 1.26 | < 0.001 | |
| HO-1 (densitometric units) | 7.70 ± 0.71 | 10.87 ± 1.92 | 11.11 ± 1.89 | = 0.001 | |
| Phosphorylated ERK1/2 (densitometric units) | 5.62 ± 1.11 | 3.94 ± 1.44 | 1.94 ± 0.87 | < 0.001 | |
| High-sensitivity C-reactive protein (hs-CRP) (mg/L) | - | Significantly Reduced vs. Placebo | - | - | |
| High-sensitivity Tumor Necrosis Factor-α (hs-TNF-α) | - | Significantly Reduced vs. Placebo | - | - | |
| Interleukin-6 (IL-6) | - | Significantly Reduced vs. Placebo | - | - | |
| Monocyte Chemotactic Protein-1 (MCP-1) | - | Significantly Reduced vs. Placebo | - | - |
Experimental Protocols
Quantification of p22phox, HO-1, and Phosphorylated ERK1/2 Protein Expression:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from hypertensive patients at baseline, and after 3 and 6 months of treatment with Olmesartan medoxomil (20 mg/day).
-
Western Blotting: Protein extracts from PBMCs were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were then incubated with primary antibodies specific for p22phox, HO-1, and phosphorylated ERK1/2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Measurement of Plasma Oxidized Low-Density Lipoproteins (oxLDL):
-
Sample Collection: Plasma samples were collected from hypertensive patients at the same time points as PBMC collection.
-
ELISA: Plasma levels of oxLDL were determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Measurement of Inflammatory Markers (hs-CRP, hs-TNF-α, IL-6, MCP-1):
-
Study Design: The EUTOPIA (EUropean Trial on Olmesartan and Pravastatin in Inflammation and Atherosclerosis) study was a randomized, placebo-controlled trial.
-
Sample Analysis: Serum levels of hs-CRP, hs-TNF-α, IL-6, and MCP-1 were measured at baseline and after 12 weeks of treatment with Olmesartan medoxomil (20 mg/d) or placebo.
Signaling Pathway Diagrams
References
The Modulatory Effects of Olmesartan Medoxomil on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of olmesartan (B1677269) medoxomil on the renin-angiotensin system (RAS). Olmesartan, the active metabolite of the prodrug olmesartan medoxomil, is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) widely used in the management of hypertension.[1][2] This document details the mechanism of action, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols for assessing RAS components, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] The octapeptide angiotensin II is the primary active component of this system, exerting its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[1][3] This binding initiates a cascade of physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.
Olmesartan medoxomil, after oral administration, is rapidly and completely hydrolyzed to its active form, olmesartan. Olmesartan is a highly potent, competitive, and selective AT1 receptor antagonist. It exhibits more than a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor. By selectively blocking the binding of angiotensin II to the AT1 receptor, olmesartan effectively inhibits the downstream physiological effects of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. This blockade of the AT1 receptor also interrupts the negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity (PRA) and circulating angiotensin II levels; however, these increased levels do not overcome the antihypertensive effect of olmesartan.
Quantitative Effects on the Renin-Angiotensin System
The administration of olmesartan medoxomil leads to predictable and dose-dependent changes in the components of the renin-angiotensin system. These effects have been quantified in numerous clinical trials.
Dose-Dependent Effects on RAS Components in Healthy Volunteers
A study in normotensive subjects demonstrated the dose-dependent effects of single doses of olmesartan medoxomil on plasma renin activity and urinary aldosterone excretion.
| Dose of Olmesartan Medoxomil | Maximal Change in Plasma Renin Activity (PRA) vs. Placebo | 24-h Urinary Aldosterone Excretion vs. Placebo |
| 5 mg | Significant Increase | Significant Decrease |
| 20 mg | Significant Increase (more prolonged than 5 mg) | Significant Decrease |
| 40 mg | Significant Increase (most prolonged) | Significant Decrease |
Data compiled from a study on the acute vascular effects of olmesartan in normal subjects.
Comparison of Olmesartan with Other Angiotensin II Receptor Blockers (ARBs)
Head-to-head clinical trials have compared the efficacy of olmesartan with other ARBs in modulating the renin-angiotensin system and reducing blood pressure.
Table 2.1: Change in Plasma Renin Activity (PRA) with Olmesartan vs. Valsartan (B143634) in Healthy Volunteers
| Treatment (Single Dose) | Change in PRA from Pre-dose to 24 hr (ΔPRA) |
| Placebo | No significant change |
| Olmesartan 20 mg | Significant increase (P=0.002 vs. Placebo) |
| Olmesartan 40 mg | Significantly higher increase than 20 mg (P=0.004) and both valsartan doses (P<0.001) |
| Valsartan 80 mg | No significant increase at 24 hr |
| Valsartan 160 mg | Significant increase (P=0.029 vs. Placebo) |
This 5-way crossover study highlights a more prolonged AT1 receptor blockade with olmesartan 40 mg compared to the tested doses of valsartan.
Table 2.2: Effects on Angiotensin II and Aldosterone Levels: Olmesartan vs. Azilsartan (B1666440) in Hypertensive Patients Post-Cardiac Surgery
| Treatment (1 year) | Plasma Angiotensin II Levels | Plasma Aldosterone Levels |
| Olmesartan | Significantly lower than azilsartan group (p=0.011) | Significantly lower than azilsartan group (p=0.028) |
| Azilsartan | Higher than olmesartan group | Higher than olmesartan group |
This changeover trial suggests that olmesartan reduces angiotensin II and aldosterone levels more effectively than azilsartan in this patient population.
Table 2.3: Comparative Efficacy in Blood Pressure Reduction
| Study Comparison | Patient Population | Key Finding |
| Olmesartan 20 mg vs. Losartan 50 mg, Valsartan 80 mg, Irbesartan 150 mg | Mild to moderate hypertension | Olmesartan was significantly more effective in reducing sitting cuff diastolic blood pressure. |
| Olmesartan 20 mg vs. Candesartan 8 mg | Moderate to severe hypertension | Olmesartan was more effective in lowering 24-hour blood pressure at week 8. |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System and the Action of Olmesartan
The following diagram illustrates the renin-angiotensin signaling pathway and the point of intervention for olmesartan.
Caption: The Renin-Angiotensin System and Olmesartan's point of action.
Experimental Workflow: Assessing Olmesartan's Effect on RAS
The following diagram outlines a typical in vivo experimental workflow to evaluate the effects of an ARB like olmesartan on the renin-angiotensin system.
Caption: In vivo workflow for assessing olmesartan's effects on RAS.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to quantify the components of the renin-angiotensin system.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Principle: This method quantifies the enzymatic activity of renin in plasma by measuring the rate of angiotensin I generation from endogenous angiotensinogen. The generated angiotensin I is then measured by a competitive radioimmunoassay.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood into pre-chilled EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -20°C or lower until analysis.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
To inhibit angiotensin-converting enzyme and angiotensinases, add a cocktail of inhibitors (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline).
-
Adjust the plasma pH to the optimal range for renin activity (typically pH 5.7-6.0) using a suitable buffer.
-
Divide the plasma sample into two aliquots. Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow for angiotensin I generation. Keep the second aliquot at 4°C as a blank to measure baseline angiotensin I.
-
-
Radioimmunoassay for Angiotensin I:
-
Prepare a standard curve using known concentrations of unlabeled angiotensin I.
-
In assay tubes, combine the plasma incubates (both 37°C and 4°C), a fixed amount of 125I-labeled angiotensin I, and a specific anti-angiotensin I antibody.
-
Incubate the mixture to allow for competitive binding between labeled and unlabeled angiotensin I for the antibody.
-
Separate the antibody-bound angiotensin I from the free fraction using a separation agent (e.g., charcoal or a second antibody).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Calculation:
-
Calculate the concentration of angiotensin I in the plasma samples by comparing the measured radioactivity to the standard curve.
-
The plasma renin activity is expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).
-
Measurement of Angiotensin II by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competitive ELISA is commonly used for the quantification of angiotensin II in plasma. In this assay, angiotensin II in the sample competes with a labeled angiotensin II for binding to a limited number of anti-angiotensin II antibody sites.
Protocol:
-
Sample Collection and Preparation:
-
Collect blood into chilled tubes containing EDTA and a protease inhibitor cocktail to prevent angiotensin II degradation.
-
Centrifuge at 4°C and store the plasma at -80°C.
-
Prior to the assay, extract angiotensin II from the plasma using solid-phase extraction (SPE) with C18 columns to remove interfering substances.
-
-
ELISA Procedure (based on a typical commercial kit):
-
Prepare a standard curve with known concentrations of angiotensin II.
-
Add standards, controls, and extracted samples to the wells of a microplate pre-coated with an anti-angiotensin II antibody.
-
Add a fixed amount of biotinylated angiotensin II to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated angiotensin II.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation:
-
The concentration of angiotensin II in the samples is inversely proportional to the measured absorbance.
-
Calculate the angiotensin II concentration by interpolating the absorbance values on the standard curve.
-
Measurement of Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly specific and sensitive method for the quantification of aldosterone in plasma or serum. It involves chromatographic separation of aldosterone from other sample components followed by mass spectrometric detection and quantification.
Protocol:
-
Sample Collection and Preparation:
-
Collect blood into a serum or EDTA plasma tube.
-
Centrifuge to separate the serum or plasma.
-
-
Sample Extraction:
-
Add a deuterated internal standard (e.g., d4-aldosterone) to the samples, calibrators, and controls.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate aldosterone and the internal standard from the plasma matrix. A common method involves protein precipitation followed by SPE.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system. A C18 column is typically used for separation.
-
The eluent from the LC column is introduced into the tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both aldosterone and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of aldosterone to the internal standard against the concentration of the calibrators.
-
The concentration of aldosterone in the samples is determined from the calibration curve based on their peak area ratios.
-
AT1 Receptor Binding Assay
Principle: This in vitro assay measures the binding affinity of a compound, such as olmesartan, to the AT1 receptor. It typically involves a competitive binding experiment using a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]-olmesartan or [125I]-Sar1,Ile8-angiotensin II).
-
Add increasing concentrations of the unlabeled competitor compound (olmesartan).
-
Incubate the mixture to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
Olmesartan medoxomil is a highly effective AT1 receptor blocker that exerts a profound and dose-dependent influence on the renin-angiotensin system. Its potent and selective blockade of the AT1 receptor leads to a significant reduction in blood pressure, accompanied by a compensatory increase in plasma renin activity and a decrease in aldosterone levels. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of olmesartan and other modulators of the renin-angiotensin system. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual understanding of the underlying biological and methodological principles.
References
- 1. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
An In-Depth Technical Guide to the Cellular Pathways Modulated by Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olmesartan (B1677269) medoxomil, an angiotensin II receptor blocker (ARB), is a potent antihypertensive agent with a well-established mechanism of action centered on the Renin-Angiotensin-Aldosterone System (RAAS). Beyond its primary function, a growing body of evidence reveals that olmesartan exerts pleiotropic effects, modulating a range of cellular pathways implicated in oxidative stress, inflammation, and fibrosis. This technical guide provides a comprehensive overview of these modulated pathways, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the intricate signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking a deeper understanding of the multifaceted cellular impacts of olmesartan.
Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan. Olmesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the RAAS. By blocking the binding of angiotensin II to the AT1 receptor, olmesartan inhibits vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in blood pressure.[1]
Signaling Pathway Diagram: Renin-Angiotensin-Aldosterone System
Modulation of Oxidative Stress Pathways
Olmesartan has been shown to attenuate oxidative stress through multiple mechanisms, primarily by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant defenses.
NADPH Oxidase Inhibition
A key source of ROS in the vasculature is the NADPH oxidase enzyme complex. Olmesartan treatment has been demonstrated to reduce the expression of essential subunits of this complex, such as p22phox.[2]
Upregulation of Antioxidant Enzymes
Olmesartan has been observed to increase the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[2] This effect may be mediated, in part, through the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[3][4]
Signaling Pathway Diagram: Oxidative Stress Modulation
Quantitative Data on Oxidative Stress Markers
| Biomarker | Study Population/Model | Treatment | Change from Baseline/Control | Reference(s) |
| p22phox Protein Expression | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | ▼ 51.2% | [2] |
| Heme Oxygenase-1 (HO-1) Protein Expression | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | ▲ 44.3% | [2] |
| Phosphorylated ERK1/2 | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | ▼ 65.5% | [2] |
| Oxidized LDL (oxLDL) | Hypertensive Patients | Olmesartan (20 mg/day) for 6 months | Significant decline | [2] |
| 8-isoprostane | Type 2 Diabetes Patients | Olmesartan | Reduced levels | [5] |
Attenuation of Inflammatory Signaling
Chronic inflammation is a key contributor to vascular and tissue damage. Olmesartan has demonstrated anti-inflammatory properties by modulating several pro-inflammatory signaling cascades.
NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Olmesartan has been shown to inhibit the activation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[6][7]
Cytokine and Chemokine Modulation
Clinical studies have reported that olmesartan treatment reduces circulating levels of pro-inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[5]
MAPK Pathway Interference
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in cellular responses to stress and inflammation. Olmesartan has been found to reduce the phosphorylation of ERK1/2, suggesting an inhibitory effect on this signaling cascade.[2]
Signaling Pathway Diagram: Inflammatory Pathway Modulation
Quantitative Data on Inflammatory Markers
| Biomarker | Study Population/Model | Treatment | Change from Baseline/Control | Reference(s) |
| hs-CRP | Hypertensive Patients | Olmesartan for 12 weeks | ▼ >20% | [8] |
| TNF-α | Hypertensive Patients | Olmesartan for 6 weeks | ▼ 8.9% | [6] |
| IL-6 | Hypertensive Patients | Olmesartan for 6 weeks | ▼ 14.0% | [6] |
| Nuclear NF-κB p65 | IL-29-treated Chondrocytes | Olmesartan (3.0 μM) | Significant inhibition | [6] |
Amelioration of Fibrotic Processes
Fibrosis, the excessive deposition of extracellular matrix (ECM), contributes to organ dysfunction. Olmesartan has shown promise in mitigating fibrotic processes in various tissues.
TGF-β1/Smad Pathway Inhibition
Transforming Growth Factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine. Olmesartan has been found to reduce the expression of TGF-β1 and interfere with its downstream signaling, which is critical for the synthesis of ECM components like collagen.[9][10]
Modulation of Matrix Metalloproteinases (MMPs)
MMPs are enzymes involved in the degradation of the ECM. Olmesartan has been shown to modulate the activity of MMPs, such as MMP-2 and MMP-9, which can influence tissue remodeling in fibrotic conditions.
Signaling Pathway Diagram: Fibrosis Pathway Modulation
Quantitative Data on Fibrosis Markers
| Biomarker | Study Population/Model | Treatment | Change from Baseline/Control | Reference(s) |
| Plasma TGF-β1 | Bile Duct-Ligated Rats | Olmesartan (1 mg/kg/day) | ▼ 79% | [9] |
| Liver Hydroxyproline | Bile Duct-Ligated Rats | Olmesartan (1 mg/kg/day) | ▼ 45% (per gram of tissue) | [9] |
| Collagen α1(I) mRNA | Bile Duct-Ligated Rats | Olmesartan (1 mg/kg/day) | ▼ 44% | [9] |
| α-SMA Expression | TGF-β1-induced Valvular Interstitial Cells | Olmesartan (100 nmol/L) | Significantly reduced | [11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Western Blot for Protein Expression (e.g., p22phox, HO-1, p-ERK1/2)
Objective: To quantify the relative abundance of specific proteins in cell or tissue lysates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p22phox, anti-HO-1, anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
ELISA for Soluble Biomarkers (e.g., oxLDL, TGF-β1, 8-isoprostane)
Objective: To measure the concentration of a specific antigen in a sample (e.g., plasma, serum, cell culture supernatant).
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for the target antigen.
-
Blocking: Block non-specific binding sites.
-
Sample and Standard Incubation: Add standards of known concentrations and unknown samples to the wells.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the antigen.
-
Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate that binds to the biotinylated detection antibody.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB) that is converted by HRP to a colored product.
-
Reaction Stoppage: Stop the reaction with an acid solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the antigen in the samples.
Gelatin Zymography for MMP Activity
Objective: To detect the activity of gelatinases (e.g., MMP-2, MMP-9) in biological samples.
Methodology:
-
Sample Preparation: Prepare protein samples under non-reducing conditions.
-
Electrophoresis: Separate proteins on a polyacrylamide gel containing gelatin.[2][9]
-
Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions to allow enzymatic activity.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Destaining: Destain the gel to visualize clear bands of gelatin degradation against a blue background.
-
Analysis: The location and intensity of the clear bands indicate the presence and relative activity of the gelatinases.[1][12]
NF-κB Activation Assay
Objective: To measure the activation of NF-κB, typically by quantifying the nuclear translocation of the p65 subunit.
Methodology (ELISA-based):
-
Nuclear Extract Preparation: Isolate nuclear proteins from treated and untreated cells.
-
Binding to DNA Probe: Add nuclear extracts to a 96-well plate pre-coated with a DNA probe containing the NF-κB consensus binding site.[13][14]
-
Primary Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.
-
Substrate Addition and Detection: Add a colorimetric substrate and measure the absorbance.
-
Analysis: The absorbance is proportional to the amount of activated NF-κB in the nucleus.
Crosstalk and Integration of Pathways
The cellular effects of olmesartan are not isolated to individual pathways. There is significant crosstalk and integration between the RAAS, oxidative stress, inflammatory, and fibrotic signaling cascades. For instance, Angiotensin II-induced oxidative stress can activate NF-κB, leading to inflammation, which in turn can promote a pro-fibrotic environment through the release of cytokines like TGF-β1. Olmesartan's ability to block the initial trigger in this cascade—the AT1 receptor—allows it to exert broad-spectrum beneficial effects.
Conceptual Diagram: Pathway Crosstalk
References
- 1. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Olmesartan protects against oxidative stress possibly through the Nrf2 signaling pathway and inhibits inflammation in daunorubicin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olmesartan ameliorates cyclophosphamide-induced hemorrhagic cystitis in rats via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An angiotensin II type 1 receptor antagonist, olmesartan medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An angiotensin II type 1 receptor antagonist, olmesartan medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Roles of angiotensin II, Olmesartan and PD123319 on proliferation, oxidative stress and TGF-β1 in HUVEC culture - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preclinical Cardiovascular Profile of Olmesartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan (B1677269) medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), has demonstrated significant antihypertensive efficacy in clinical practice. This technical guide delves into the extensive preclinical research that has elucidated the multifaceted cardiovascular effects of olmesartan beyond simple blood pressure reduction. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and underlying signaling pathways, offering a valuable resource for researchers in cardiovascular drug discovery and development.
Core Mechanism of Action
Olmesartan medoxomil is a prodrug that is rapidly and completely converted to its active metabolite, olmesartan, during absorption from the gastrointestinal tract. Olmesartan exerts its pharmacological effects by selectively and competitively blocking the binding of angiotensin II (Ang II) to the AT1 receptor.[1] This blockade inhibits the primary physiological actions of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and sympathetic nervous system activation, leading to a reduction in blood pressure.[1] Preclinical studies in various animal models have consistently demonstrated the potent and long-lasting antihypertensive effects of olmesartan.
Key Preclinical Cardiovascular Effects
Preclinical investigations have revealed that olmesartan medoxomil confers significant cardiovascular protection through mechanisms that extend beyond its primary antihypertensive action. These pleiotropic effects include the attenuation of cardiac hypertrophy and remodeling, improvement of endothelial function, and reduction of vascular inflammation and oxidative stress.
Attenuation of Cardiac Hypertrophy and Remodeling
Olmesartan has been shown to effectively regress and prevent cardiac hypertrophy and fibrosis in various preclinical models of cardiac stress.
-
Spontaneously Hypertensive Rats (SHRs): In SHRs, a genetic model of hypertension, long-term treatment with olmesartan significantly reduced left ventricular mass and attenuated cardiac fibrosis.[2] These structural improvements were associated with enhanced diastolic function.[2]
-
Pressure Overload-Induced Hypertrophy: In mouse models of pressure overload induced by transverse aortic constriction (TAC), olmesartan treatment attenuated the development of cardiac hypertrophy and fibrosis.[3]
-
Myocardial Infarction (MI): In rodent models of MI, olmesartan administration has been shown to improve cardiac function and attenuate adverse remodeling of the left ventricle.
-
Renovascular Hypertensive Rats: In the two-kidney, one-clip (2K1C) model of renovascular hypertension, olmesartan reversed left ventricular hypertrophy and reduced levels of the pro-inflammatory cytokine IL-6.
Improvement of Endothelial Function
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. Preclinical studies have consistently demonstrated that olmesartan improves endothelial function.
-
Apolipoprotein E-Deficient (ApoE-/-) Mice: In ApoE-/- mice, a model of atherosclerosis, olmesartan treatment improved endothelium-dependent vasodilation and reduced atherosclerotic plaque formation, partly by reducing oxidative stress.
-
Mechanism of Action: Olmesartan's beneficial effects on the endothelium are attributed to its ability to increase the bioavailability of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, and to reduce the production of reactive oxygen species (ROS).
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are key drivers of cardiovascular disease. Olmesartan has demonstrated potent anti-inflammatory and antioxidant properties in preclinical settings.
-
Reduction of Inflammatory Markers: In various animal models, olmesartan treatment has been shown to reduce the expression and levels of key pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).
-
Inhibition of Oxidative Stress: Olmesartan attenuates oxidative stress by reducing the production of ROS, in part through the inhibition of NADPH oxidase, a major source of superoxide (B77818) in the vasculature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from representative preclinical studies investigating the cardiovascular effects of olmesartan medoxomil.
Table 1: Effects of Olmesartan on Cardiac Hypertrophy and Function
| Animal Model | Duration of Treatment | Olmesartan Dose | Key Findings | Reference(s) |
| Spontaneously Hypertensive Rats (SHRs) | 3 months | 2.5 mg/kg/day | - Decreased systolic blood pressure- Attenuated ventricular hypertrophy and fibrosis- Improved diastolic function | |
| Renovascular Hypertensive Rats (2K1C) | 7 weeks | 10 mg/kg/day | - Reversed left ventricular hypertrophy- Significantly reduced serum and cardiac IL-6 levels | |
| Experimental Autoimmune Myocarditis (Rats) | 21 days | 10 mg/kg/day | - Improved myocardial function (increased ±dP/dt, ejection fraction)- Reduced cardiac fibrosis and hypertrophy |
Table 2: Effects of Olmesartan on Endothelial Function and Atherosclerosis
| Animal Model | Duration of Treatment | Olmesartan Dose | Key Findings | Reference(s) |
| Apolipoprotein E-Deficient (ApoE-/-) Mice | 25 weeks | Not specified | - Reduced atherosclerotic lesion surface area and thickness | |
| Hypertensive Patients (Clinical Study) | 12 weeks | 20 mg/day | - Significantly reduced serum hs-CRP, hs-TNF-α, IL-6, and MCP-1 |
Table 3: Effects of Olmesartan on Inflammatory and Oxidative Stress Markers
| Animal Model/Study Type | Duration of Treatment | Olmesartan Dose | Key Findings | Reference(s) |
| Renovascular Hypertensive Rats (2K1C) | 7 weeks | 10 mg/kg/day | - Significantly reduced IL-6 levels in serum and cardiac tissue | |
| Experimental Autoimmune Myocarditis (Rats) | 21 days | 10 mg/kg/day | - Suppressed myocardial protein expressions of inflammatory markers | |
| Hypertensive Patients (EUTOPIA Trial) | 6 weeks | 20 mg/day | - Reduced serum hs-CRP by 15%- Reduced serum hs-TNF-α by 8.9%- Reduced serum IL-6 by 14.0%- Reduced serum MCP-1 by 6.5% |
Experimental Protocols
This section provides an overview of the methodologies for key preclinical experiments cited in this guide.
Spontaneously Hypertensive Rat (SHR) Model of Cardiac Hypertrophy
-
Animals: Male spontaneously hypertensive rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Treatment: Olmesartan medoxomil (e.g., 2.5 mg/kg/day) or vehicle is administered daily by oral gavage for a specified duration (e.g., 3 months).
-
Blood Pressure Measurement: Systolic blood pressure is monitored periodically using a non-invasive tail-cuff method.
-
Echocardiography: Transthoracic echocardiography is performed to assess cardiac structure and function, including left ventricular dimensions, wall thickness, and ejection fraction.
-
Histological Analysis: Hearts are excised, weighed, and fixed. Paraffin-embedded sections are stained with Masson's trichrome to assess the degree of cardiac fibrosis.
-
Molecular Analysis: Left ventricular tissue is used for Western blotting to determine the protein expression of markers for hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, TGF-β).
Transverse Aortic Constriction (TAC) Mouse Model of Pressure Overload
-
Animals: Male C57BL/6 mice.
-
Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed. The transverse aorta is ligated between the innominate and left common carotid arteries using a suture tied against a needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis. Sham-operated animals undergo the same procedure without aortic ligation.
-
Treatment: Olmesartan medoxomil or vehicle is administered, often via drinking water or oral gavage, starting at a specified time point relative to the surgery.
-
Functional Assessment: Echocardiography is used to monitor cardiac function and the development of hypertrophy over time.
-
Endpoint Analysis: At the end of the study, hearts are collected for gravimetric analysis (heart weight to body weight ratio), histological assessment of fibrosis, and molecular analysis of hypertrophic and fibrotic signaling pathways.
Renovascular Hypertensive Rat (2K1C) Model
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the left renal artery is exposed, and a silver or titanium clip with a specific internal diameter is placed around the artery to induce stenosis. The contralateral kidney remains untouched. Sham-operated rats undergo a similar procedure without clip placement.
-
Treatment: Olmesartan medoxomil (e.g., 10 mg/kg/day) or vehicle is administered by oral gavage for the study duration.
-
Blood Pressure Monitoring: Blood pressure is measured regularly using the tail-cuff method.
Signaling Pathways
Olmesartan's cardiovascular protective effects are mediated through the modulation of several key intracellular signaling pathways.
Angiotensin II Type 1 Receptor (AT1R) Signaling
The primary mechanism of olmesartan is the blockade of the AT1R, which prevents Angiotensin II from activating downstream signaling cascades that promote vasoconstriction, inflammation, and fibrosis.
Transforming Growth Factor-β-activated Kinase 1 (TAK1) / p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
This pathway is implicated in cardiac hypertrophy and fibrosis. Olmesartan has been shown to inhibit this pathway.
Phosphoinositide 3-kinase (PI3K) / Akt / Endothelial Nitric Oxide Synthase (eNOS) Pathway
This pathway is crucial for endothelial cell survival and function. Olmesartan can positively modulate this pathway, contributing to its beneficial effects on the endothelium.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Olmesartan can suppress the activation of this pathway, leading to its anti-inflammatory effects.
Conclusion
The preclinical data for olmesartan medoxomil provide a strong foundation for its clinical efficacy in hypertension and its potential for broader cardiovascular protection. The consistent findings across various animal models of cardiac hypertrophy, heart failure, and atherosclerosis demonstrate its robust beneficial effects on the cardiovascular system. The elucidation of its mechanisms of action, including the modulation of key signaling pathways involved in inflammation, fibrosis, and endothelial function, offers valuable insights for ongoing and future research in cardiovascular pharmacology. This technical guide serves as a comprehensive resource for scientists and researchers, summarizing the critical preclinical evidence that underpins the cardiovascular therapeutic profile of olmesartan.
References
- 1. Olmesartan medoxomil: current status of its use in monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olmesartan attenuates cardiac hypertrophy and improves cardiac diastolic function in spontaneously hypertensive rats through inhibition of calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Olmesartan Medoxomil
Introduction
Olmesartan (B1677269) Medoxomil is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist used in the treatment of hypertension.[1][2][3] It is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, upon absorption in the gastrointestinal tract.[1] The synthesis and purification of Olmesartan Medoxomil require stringent control over reaction conditions and impurity profiles to ensure the final active pharmaceutical ingredient (API) meets the high-purity standards required for therapeutic use.[1][4] This document provides a detailed protocol for the synthesis and purification of Olmesartan Medoxomil, intended for researchers, scientists, and drug development professionals.
I. Chemical Synthesis Protocol
The synthesis of Olmesartan Medoxomil is a multi-step process that involves the assembly of the imidazole (B134444) and biphenyl-tetrazole moieties, followed by esterification and deprotection. A commercially viable process achieves a high purity of 99.9% with an overall yield of 62%.[1]
Key Synthetic Intermediates:
-
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
-
4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide
-
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (Medoxomil chloride)
Experimental Protocol
Step 1: Synthesis of Trityl Olmesartan Ethyl Ester (4)
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[1]
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at 25–30°C.[1]
-
Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.[1]
-
After completion of the reaction, add acetone (B3395972) (700 L) to the reaction mass at 35-40°C, resulting in a slurry.
-
Cool the slurry to 0–5°C and stir for 30 minutes before filtering the product.
-
The resulting intermediate is Trityl Olmesartan Ethyl Ester.
Step 2: Synthesis of Trityl Olmesartan Medoxomil (7)
-
A solution of Trityl Olmesartan Ethyl Ester (200 kg) is prepared in a mixture of tetrahydrofuran (B95107) (1200 L) and ethanol (B145695) (200 L).[1]
-
To this, add a pre-cooled aqueous solution of sodium hydroxide (B78521) (11.73 kg in 50 L of demineralized water) at 10–15°C and stir for 5 hours for saponification.[1]
-
Concentrate the reaction mass below 20°C under reduced pressure to obtain Trityl Olmesartan sodium salt as a thick oily mass.[1]
-
This is followed by esterification with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride in the presence of catalytic sodium iodide (3% w/w) in N,N-Dimethylacetamide.[1]
-
The reaction yields Trityl Olmesartan Medoxomil with a purity of ≥99.5% by HPLC.[1]
-
The product is worked up by adding water and extracting with an organic solvent. The organic layer is concentrated, and the product is crystallized from a suitable solvent system like diisopropyl ether.[1]
Step 3: Synthesis of Olmesartan Medoxomil (1)
-
Suspend Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L) and stir at 25–30°C for 10 hours for detritylation.[1]
-
Filter the byproduct, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).[1]
-
Add methylene (B1212753) chloride (1225 L) and demineralized water (875 L) to the filtrate at 20–30°C and stir for 15 minutes.[1]
-
Separate the layers and wash the organic layer with water.
-
Concentrate the organic layer to obtain crude Olmesartan Medoxomil.
Synthesis Pathway Diagram
Caption: Chemical synthesis route for Olmesartan Medoxomil.
II. Purification Protocol
The crude Olmesartan Medoxomil obtained from the synthesis contains impurities, most notably olmesartan acid, which is formed by the hydrolysis of the ester bond.[5] Purification is crucial to reduce these impurities to acceptable levels (e.g., olmesartan acid < 0.1%).[6] Recrystallization is a common and effective method for purification.
Experimental Protocol: Recrystallization
-
Dissolve the crude Olmesartan Medoxomil in a suitable organic solvent, such as acetone, by heating. A mixture of a C₃-₆ ketone and water is often used.[5]
-
For instance, a slurry of crude Olmesartan Medoxomil in acetone (7.5 volumes) is heated to reflux for 1.5 hours.[5]
-
The solution can be treated with activated carbon to remove colored impurities and then filtered hot through a bed of hyflo.[1]
-
An anti-solvent, typically water, is then added to the solution to induce crystallization.[5][7] The amount of water added is preferably about 0.5 to 2 volumes relative to the ketone.[5]
-
Cool the mixture to a lower temperature (e.g., 0–5°C) to maximize the precipitation of the purified product.[1][7]
-
Stir the resulting slurry for a period (e.g., 30 minutes to 1 hour) to allow for complete crystallization.[1][5]
-
Recover the purified Olmesartan Medoxomil crystals by filtration.
-
Wash the crystals with a cold solvent or solvent mixture.
-
Dry the product under reduced pressure at a suitable temperature (e.g., 45°C) to afford pure Olmesartan Medoxomil as a white crystalline powder.[1][5]
-
A final wash with demineralized water can be performed to reduce residual solvents like acetone to below 1000 ppm.[1]
Overall Workflow Diagram
Caption: General workflow from synthesis to final API.
III. Data Presentation
Table 1: Summary of Synthesis Steps and Yields
| Step No. | Reaction | Key Reagents | Solvent | Yield (%) | Purity by HPLC (%) | Reference |
| 1 | N-Alkylation | K₂CO₃ | N,N-Dimethylacetamide | ~90% | >99% | [1] |
| 2 | Saponification & Esterification | NaOH, Medoxomil Chloride, NaI | THF/Ethanol, DMAc | ~90% | ≥99.5% | [1] |
| 3 | Deprotection | Aqueous Acetic Acid | Methylene Chloride | - | - | [1] |
| Overall | - | - | - | ~62% | - | [1] |
Table 2: Purification Protocols and Outcomes
| Method | Solvent System | Key Steps | Final Purity (%) | Olmesartan Acid Impurity (%) | Yield (%) | Reference |
| Recrystallization 1 | Acetone / Water | Dissolve in hot acetone, add water, cool to 0-5°C, filter. | 99.9% | < 0.1% | 90% | [1][5] |
| Recrystallization 2 | Acetone | Slurry in acetone, heat to reflux, cool, filter. | >99.5% | 0.06% | 91% | [5] |
| Recrystallization 3 | Ethyl Acetate | Dissolve in ethyl acetate, adjust pH to 7.25-7.5 with NaHCO₃, crystallize. | 99.63% | 0.017% | 80% | [6] |
| Recrystallization 4 | Methanol / Petroleum Ether | Dissolve in refluxing methanol, add petroleum ether, cool to 10°C. | 99.93% | Not specified | 85% | [8] |
IV. Impurity Profile
The control of impurities is critical in the synthesis of Olmesartan Medoxomil. Common process-related impurities include:
-
Olmesartan Acid: Formed by hydrolysis of the medoxomil ester.[4]
-
Regioisomers: N-1 and N-2 medoxomil derivatives can form during alkylation.[9]
-
Other Impurities: 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan have also been identified.[4][10]
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring the levels of these impurities throughout the synthesis and purification process.[11][12] The protocols described herein are designed to minimize the formation of these impurities and effectively remove them during purification to yield an API that meets regulatory standards.[1]
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olmesartan Medoxomil synthesis - chemicalbook [chemicalbook.com]
- 3. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2006029057A1 - Purification of olmesartan medoxomil - Google Patents [patents.google.com]
- 6. A Novel Process For Purification Of Olmesartan Medoxomil [quickcompany.in]
- 7. CN102850333A - Olmesartan medoxomil crystal and preparation method thereof - Google Patents [patents.google.com]
- 8. Purification method of olmesartan - Eureka | Patsnap [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
Application Notes and Protocols for HPLC Analysis of Olmesartan Medoxomil and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Olmesartan Medoxomil and its impurities using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established and validated techniques to ensure accurate and reproducible results, crucial for quality control and stability studies in the pharmaceutical industry.
Introduction
Olmesartan Medoxomil is an angiotensin II receptor blocker used to treat hypertension. As with any active pharmaceutical ingredient (API), it is critical to identify and quantify any impurities that may be present in the bulk drug or arise during storage and formulation. HPLC is a powerful analytical technique widely used for this purpose. This document outlines various HPLC methods for the separation and quantification of Olmesartan Medoxomil and its process-related impurities and degradation products.
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2] Olmesartan Medoxomil has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[1]
HPLC Methods for Impurity Profiling
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Olmesartan Medoxomil and its impurities. The choice of method may depend on the specific impurities being targeted and the available instrumentation.
Method 1: Isocratic RP-HPLC
This method is suitable for the routine analysis and separation of Olmesartan Medoxomil from its major degradation products.
Table 1: Chromatographic Conditions for Isocratic RP-HPLC Analysis
| Parameter | Condition |
| Column | Symmetry C18 (150 mm × 4.6 mm, 5 µm)[1][3][4] |
| Mobile Phase | Acetonitrile (B52724) : 0.02 M Na2HPO4 (45:55 v/v), pH 7 adjusted with orthophosphoric acid[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection Wavelength | 240 nm[3][4] |
| Injection Volume | 20 µL[3][4] |
| Temperature | Room Temperature[3][4] |
Method 2: Gradient RP-HPLC for Multiple Impurities
For the separation of a wider range of impurities, including process-related impurities (Imp-A to Imp-G), a gradient method is often preferred.
Table 2: Chromatographic Conditions for Gradient RP-HPLC Analysis
| Parameter | Condition |
| Column | Kromasil C18 (150 x 4.6mm, 5µm)[5][6] |
| Mobile Phase A | Buffer (4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, pH 4.0 with orthophosphoric acid)[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | Not explicitly detailed in the search results, but a typical gradient would involve increasing the proportion of Mobile Phase B over time. |
| Flow Rate | Not explicitly detailed. |
| Detection Wavelength | 225 nm[5] |
| Injection Volume | Not explicitly detailed. |
| Temperature | Not explicitly detailed. |
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products that could form under various stress conditions.[1][7]
Stress Conditions
Olmesartan Medoxomil should be subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 1 N HCl at 60°C.[1]
-
Base Hydrolysis: 1 N NaOH at 60°C.[1]
-
Oxidative Degradation: 3% H2O2 at 60°C.[1]
-
Thermal Degradation: 60°C.[1]
-
Photolytic Degradation: As per ICH Q1B guidelines.[1]
Olmesartan Medoxomil has shown significant degradation under acid hydrolysis, base hydrolysis, and oxidative conditions.[1] The drug was found to be relatively stable under thermal and photolytic stress.[1]
Sample Preparation for Forced Degradation
A general procedure for preparing samples for forced degradation studies is as follows:
-
Accurately weigh about 10 mg of Olmesartan Medoxomil into a suitable volumetric flask.[2]
-
Add the respective stressor solution (e.g., 1 N HCl, 1 N NaOH, or 3% H2O2).[2]
-
Keep the solution under the specified conditions (e.g., 60°C) for a defined period (e.g., 8 hours).[2]
-
After the stress period, neutralize the solution if necessary (e.g., acid-stressed sample with NaOH and base-stressed sample with HCl).[3]
-
Dilute the solution to a suitable concentration with the mobile phase or a suitable diluent.[2][3]
-
Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.
Experimental Protocols
Protocol for Isocratic RP-HPLC Analysis
Objective: To quantify Olmesartan Medoxomil and its degradation products.
Materials:
-
Olmesartan Medoxomil reference standard and sample
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (B84403) (Na2HPO4)
-
Orthophosphoric acid
-
High-purity water
-
HPLC system with UV detector
-
Symmetry C18 column (150 mm × 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.02 M solution of Na2HPO4 in high-purity water.
-
Mix acetonitrile and the 0.02 M Na2HPO4 solution in a 45:55 (v/v) ratio.
-
Adjust the pH of the mobile phase to 7.0 using orthophosphoric acid.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Olmesartan Medoxomil reference standard in the mobile phase to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Olmesartan Medoxomil sample in the mobile phase to obtain a concentration similar to the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in Table 1.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak areas for Olmesartan Medoxomil and its impurities.
-
Data Analysis:
Calculate the percentage of each impurity using the following formula:
Workflow for HPLC Analysis of Olmesartan Medoxomil
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. ijpsr.com [ijpsr.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Application Notes & Protocols for the Quantification of Olmesartan Medoxomil
These application notes provide detailed methodologies for the quantitative analysis of Olmesartan Medoxomil in bulk drug and pharmaceutical formulations using UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
UV-Visible Spectrophotometric Method
This method offers a simple, rapid, and cost-effective approach for the quantification of Olmesartan Medoxomil.
Principle
Olmesartan Medoxomil exhibits strong absorbance in the ultraviolet (UV) region. The concentration of the drug is determined by measuring its absorbance at a specific wavelength (λmax) and correlating it with a standard calibration curve.
Experimental Protocol
1. Materials and Reagents:
-
Olmesartan Medoxomil reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Distilled water
-
Pharmaceutical formulation (tablets) containing Olmesartan Medoxomil
2. Instrumentation:
-
UV-Visible Spectrophotometer with a 1 cm quartz cuvette
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Olmesartan Medoxomil reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water (e.g., 80:20 v/v), and make up the volume to the mark.[1] This yields a stock solution of 100 µg/mL.
4. Determination of λmax (Wavelength of Maximum Absorbance):
-
From the standard stock solution, prepare a working solution of approximately 20 µg/mL by diluting with the chosen solvent.[2]
-
Scan this solution in the UV range of 200-400 nm against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For Olmesartan Medoxomil, the λmax is typically found around 257-258 nm.[1][2]
5. Preparation of Calibration Curve:
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations in the range of 2-24 µg/mL.[1][2]
-
Measure the absorbance of each dilution at the determined λmax.
-
Plot a graph of absorbance versus concentration. A linear relationship should be observed.
6. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Olmesartan Medoxomil and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent, sonicate for 15 minutes, and then make up the volume to the mark with the solvent.
-
Filter the solution through a suitable filter paper (e.g., Whatman filter paper #41).[1]
-
From the filtrate, make a suitable dilution to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).[1]
7. Quantification:
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of Olmesartan Medoxomil in the sample solution from the calibration curve.
-
Calculate the amount of Olmesartan Medoxomil in the tablet formulation.
Quantitative Data Summary
| Parameter | UV-Spectrophotometry | Reference |
| λmax | 257 nm, 258 nm | [1][2] |
| Linearity Range | 2-20 µg/mL, 2-24 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][3] |
| Accuracy (% Recovery) | 100.4% - 102.55% | [2] |
| Precision (%RSD) | < 2% | [2] |
| Limit of Detection (LOD) | Sub-microgram level | [2] |
| Limit of Quantification (LOQ) | Sub-microgram level | [2] |
High-Performance Liquid Chromatography (HPLC) Method
This stability-indicating HPLC method provides a more selective and sensitive approach for the quantification of Olmesartan Medoxomil, capable of separating the drug from its degradation products.
Principle
The method utilizes reversed-phase chromatography to separate Olmesartan Medoxomil from other components in the sample. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector.
Experimental Protocol
1. Materials and Reagents:
-
Olmesartan Medoxomil reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or Triethylamine (for pH adjustment)
-
Pharmaceutical formulation (tablets) containing Olmesartan Medoxomil
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is commonly used. Examples include:
-
Column Temperature: Ambient or controlled (e.g., 40°C).[8]
-
Detection Wavelength: 239 nm, 250 nm, 253 nm, 260 nm, or 265 nm.[4][5][6][7][9]
-
Injection Volume: 20 µL.[4]
4. Preparation of Standard Solution:
-
Prepare a stock solution of Olmesartan Medoxomil (e.g., 1 mg/mL) in the mobile phase or a suitable diluent.[5]
-
From the stock solution, prepare working standards at different concentrations to establish linearity.
5. Preparation of Sample Solution (from Tablets):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to a known amount of Olmesartan Medoxomil (e.g., 50 mg) into a 100 mL volumetric flask.[5]
-
Add a suitable volume of diluent (e.g., 50 mL of methanol), sonicate to dissolve, and then dilute to the mark.[5]
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a final concentration within the linear range of the assay.
6. Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Olmesartan Medoxomil peak based on its retention time.
-
Calculate the concentration of Olmesartan Medoxomil in the sample by comparing its peak area with that of the standard.
Quantitative Data Summary
| Parameter | HPLC Method | Reference |
| Retention Time | 3.1 min, 2.591 min, 4.15 min | [4][7][9] |
| Linearity Range | 1-18 µg/mL, 50-150 µg/mL, 0.5-10 µg/mL | [5][7][9] |
| Correlation Coefficient (r²) | > 0.998 | [5][9] |
| Accuracy (% Recovery) | 99.3% - 100.8% | [5] |
| Precision (%RSD) | < 1% (Intra-day and Inter-day) | [5] |
| Limit of Detection (LOD) | 0.03 µg/mL, 0.02 µg/mL | [5][9] |
| Limit of Quantification (LOQ) | 0.1 µg/mL, 0.09 µg/mL | [5][9] |
LC-MS/MS Method for Biological Samples
For the quantification of Olmesartan (the active metabolite of Olmesartan Medoxomil) in biological fluids like plasma, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is employed.
Principle
This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored for quantification.
Experimental Protocol
1. Sample Preparation (Plasma):
-
A simple one-step protein precipitation is often used.[4] To 1 mL of plasma, add 5 mL of HPLC grade acetonitrile.[4]
-
Vortex the mixture for 10 minutes and then centrifuge at high speed (e.g., 10,500 rpm for 10 min).[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in the mobile phase.[4]
-
Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[10]
2. LC-MS/MS Conditions:
-
LC Column: C18 column.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[10]
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Olmesartan and an internal standard.
Quantitative Data Summary
| Parameter | LC-MS/MS Method (in Plasma) | Reference |
| Linearity Range | 5.00 - 2500.00 ng/mL, 0.2 - 1000 ng/mL | [10][11] |
| Lower Limit of Quantification (LLOQ) | 4.82 ng/mL | [12] |
Visualizations
Mechanism of Action of Olmesartan
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan, in the gastrointestinal tract.[13][14] Olmesartan is a selective angiotensin II receptor blocker (ARB).[13][14] It works by blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[13][15]
Caption: Mechanism of action of Olmesartan Medoxomil.
General Workflow for Analytical Method Development
The development of a robust analytical method follows a systematic workflow, from initial literature review and optimization to final validation and application.
Caption: General workflow for analytical method development.
Logical Relationships in Method Validation
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. It involves evaluating several performance characteristics as per ICH guidelines.
Caption: Key parameters of analytical method validation.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC–MS–MS Determination of Olmesartan in Human Plasma | Semantic Scholar [semanticscholar.org]
- 13. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Preclinical Formulation of Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of Olmesartan (B1677269) Medoxomil for preclinical research. Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor blocker, is widely used in the management of hypertension.[1][2] However, its low aqueous solubility (Biopharmaceutics Classification System Class II) presents a significant challenge for achieving adequate bioavailability in preclinical studies.[3] This document outlines various formulation strategies to enhance its solubility and bioavailability, along with detailed protocols for key in vitro and in vivo characterization assays.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, in the gastrointestinal tract.[1][2] Olmesartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive effects. This leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.
Preclinical Formulation Strategies
Due to its poor water solubility, various formulation approaches have been developed to enhance the oral bioavailability of Olmesartan Medoxomil in preclinical models. These strategies focus on increasing the drug's dissolution rate and apparent solubility.
Summary of Preclinical Formulations
| Formulation Type | Components | Ratio/Concentration | Key Findings |
| Solid Dispersion | Olmesartan Medoxomil, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Hydroxypropyl methylcellulose (B11928114) (HPMC) | 1:2.6:1 (mass ratio) | Increased solubility by 12-fold and bioavailability by approximately 3-fold in rats. |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Olmesartan Medoxomil, Capryol 90, Tween 20, Tetraglycol | Drug:Excipients (1:6:3 volume ratio of Capryol 90:Tween 20:Tetraglycol) | Showed faster absorption (Tmax 0.2 hr) and a relative bioavailability of about 170% in rats compared to suspension. |
| SMEDDS | Olmesartan Medoxomil (20 mg), Acrysol EL 135, Tween 80, Transcutol P | 34% Acrysol EL 135, 33% Tween 80, 33% Transcutol P (%v/v) | Significantly higher in vitro drug release compared to plain drug suspension. |
| Inclusion Complex | Olmesartan Medoxomil, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 (molar ratio) | Significantly higher solubility, dissolution, and intestinal permeability than the plain drug. |
| Tablet Formulation | Olmesartan Medoxomil (17%), Lactose monohydrate (66%), Microcrystalline cellulose (B213188) (9%), Hypromellose (5%), Magnesium stearate (B1226849) (3%) | - | A direct compression tablet formulation with a high dissolution rate. |
Experimental Protocols
Solubility Studies
This protocol is designed to determine the saturation solubility of Olmesartan Medoxomil and its formulations.
Materials:
-
Olmesartan Medoxomil
-
Selected carriers/excipients (e.g., polymers, surfactants, cyclodextrins)
-
Distilled water or relevant buffer solution (e.g., phosphate (B84403) buffer pH 6.8)
-
Screw-capped vials
-
Mechanical shaker
-
Centrifuge
-
0.45 µm syringe filters
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of Olmesartan Medoxomil or its formulation to a screw-capped vial containing a known volume (e.g., 10 mL) of the dissolution medium.
-
Seal the vials and place them on a mechanical shaker at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to reach equilibrium.
-
After shaking, centrifuge the samples at a high speed (e.g., 10,000 RPM) for 15-20 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with the dissolution medium to a suitable concentration for analysis.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Olmesartan Medoxomil (approximately 256-257 nm).
-
Calculate the concentration of the dissolved drug using a pre-established calibration curve.
In Vitro Dissolution Testing
This protocol is used to evaluate the dissolution rate of Olmesartan Medoxomil from its formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle type)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Olmesartan Medoxomil formulation (e.g., tablets, capsules, or dispersion)
-
Dissolution medium: 900 mL of 0.1 N HCl or phosphate buffer (pH 6.8). The use of a surfactant like 0.5% Sodium Lauryl Sulfate (SLS) in pH 6.8 buffer is also reported.
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Fill each dissolution vessel with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Place one unit of the formulation (e.g., one tablet) in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the samples for drug content using a validated UV-Vis or HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study in a rat model to assess the oral bioavailability of different Olmesartan Medoxomil formulations.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Olmesartan Medoxomil formulations (e.g., suspension, SMEDDS, solid dispersion)
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant like EDTA)
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or MS/MS) for bioanalysis
-
Internal standard for bioanalysis (e.g., Losartan)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the Olmesartan Medoxomil formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
For bioanalysis, perform a protein precipitation or liquid-liquid extraction of the plasma samples.
-
Analyze the processed samples using a validated HPLC method to determine the concentration of olmesartan (the active metabolite).
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
References
- 1. Solubilized formulation of olmesartan medoxomil for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
Application Notes and Protocols for Testing Olmesartan Medoxomil in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy and mechanism of action of Olmesartan (B1677269) Medoxomil, an angiotensin II receptor blocker (ARB), in various preclinical animal models. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research settings.
Mechanism of Action
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[1][2] Olmesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][3] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) and a potent vasoconstrictor.[1] By blocking the AT1 receptor, olmesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Signaling Pathway of Olmesartan Medoxomil
Caption: Mechanism of action of Olmesartan.
Animal Models
Olmesartan medoxomil has been effectively studied in a variety of animal models to assess its antihypertensive, renoprotective, and anti-atherosclerotic properties.
Hypertension Models
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
Renal Hypertensive Rats (Two-Kidney, One-Clip - 2K1C): A model of renovascular hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of salt-sensitive hypertension.
-
Angiotensin II-Infused Rodents: A model to directly study the effects of RAAS activation.
Diabetic Nephropathy Models
-
Streptozotocin (STZ)-Induced Diabetic Rats: A model of type 1 diabetes where STZ destroys pancreatic β-cells.
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of type 2 diabetes and obesity.
-
Fat/Fructose/Streptozotocin (F/Fr/STZ)-Induced Diabetic Rats: A model mimicking the metabolic syndrome and type 2 diabetes.
Atherosclerosis Models
-
Apolipoprotein E (ApoE) Deficient Mice: A genetic model that develops spontaneous hypercholesterolemia and atherosclerosis.
-
Cynomolgus Monkeys on a High-Cholesterol Diet: A non-human primate model that closely mimics human atherosclerosis.
Experimental Protocols
Induction of Disease Models
Protocol 1: Two-Kidney, One-Clip (2K1C) Hypertensive Rat Model
-
Anesthetize male Sprague-Dawley or Wistar rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney.
-
Place a silver clip (0.2 mm internal diameter) around the left renal artery.
-
Suture the incision and allow the animal to recover for 4-6 weeks to develop stable hypertension.
-
Monitor blood pressure weekly to confirm the development of hypertension.
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Fast male Sprague-Dawley rats (180-220 g) overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Provide 5% sucrose (B13894) water for the first 24 hours to prevent hypoglycemia.
-
Measure blood glucose levels 72 hours post-injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.
-
Allow 4-8 weeks for the development of diabetic nephropathy, characterized by proteinuria.
Olmesartan Medoxomil Administration
Olmesartan medoxomil is typically administered orally via gavage. The prodrug is hydrolyzed to the active olmesartan in the gastrointestinal tract.
-
Vehicle: Suspend Olmesartan medoxomil in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water.
-
Dosage: Dosages vary depending on the animal model and study objective. Refer to the data tables below for specific examples.
-
Frequency: Once daily administration is common due to the long half-life of olmesartan.
Blood Pressure Measurement
Both non-invasive and invasive methods can be used to measure blood pressure in rodents.
Protocol 3: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
-
Acclimatize the conscious, restrained animal to the warming chamber (30-34°C) and tail-cuff apparatus for 10-15 minutes for several days before the actual measurement.
-
Place the tail cuff and a volume pressure recording (VPR) sensor on the tail of the animal.
-
The system automatically inflates and deflates the cuff while recording the blood pressure.
-
Take multiple readings (e.g., 10-15 cycles) and average the values to obtain systolic and diastolic blood pressure.
Protocol 4: Invasive Blood Pressure Measurement (Radiotelemetry)
-
Anesthetize the animal and surgically implant a telemetry transmitter with the catheter inserted into the carotid or femoral artery.
-
Allow the animal to recover for at least one week.
-
Record blood pressure continuously in conscious, freely moving animals. This method is considered the gold standard.
Assessment of Renal Function and Injury
Protocol 5: Urine and Blood Analysis
-
House animals in metabolic cages to collect 24-hour urine samples.
-
Measure urinary protein excretion (e.g., using a bicinchoninic acid assay) and albumin-to-creatinine ratio.
-
Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels as indicators of glomerular filtration rate.
Protocol 6: Histopathological Analysis of the Kidney
-
At the end of the experiment, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Embed the kidneys in paraffin (B1166041) and section them (3-4 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) to assess glomerulosclerosis, and Masson's trichrome to evaluate fibrosis.
-
Quantify glomerular injury using a semi-quantitative scoring system (e.g., glomerular sclerosis index).
Assessment of Atherosclerosis
Protocol 7: Quantification of Atherosclerotic Lesions
-
Euthanize the animal and perfuse the aorta with PBS.
-
Dissect the entire aorta and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Capture images of the en face preparation of the aorta.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
For more detailed analysis, cross-sections of the aortic root can be stained with H&E and for specific cell markers (e.g., macrophages).
Data Presentation
Quantitative Data from Animal Studies
Table 1: Effects of Olmesartan Medoxomil on Blood Pressure and Renal Function in Hypertensive and Diabetic Models
| Animal Model | Dose (mg/kg/day) | Duration | Effect on Blood Pressure | Effect on Proteinuria | Reference |
| Spontaneously Hypertensive Rat (SHR) | 3.0 | - | Dose-dependent reduction | 65% reduction | |
| Spontaneously Hypertensive Rat (SHR) | 10.0 | - | Dose-dependent reduction | 75% reduction | |
| DOCA-Salt Hypertensive Rat | 3.0 - 10.0 | - | No effect | 26-39% reduction | |
| Zucker Diabetic Fatty (ZDF) Rat | 0.6 | - | Significant reduction | 31% reduction | |
| Zucker Diabetic Fatty (ZDF) Rat | 6.0 | - | Significant reduction | 76% reduction | |
| STZ-Induced Diabetic Rat | - | 12 weeks | Lowered to near normal | Significantly inhibited mALB | |
| Renovascular Hypertensive Rat | - | - | - | Reversal of LVH, reduced IL-6 |
Table 2: Effects of Olmesartan Medoxomil in Atherosclerosis Models
| Animal Model | Dose (mg/kg/day) | Duration | Effect on Atherosclerotic Lesion Area | Other Notable Effects | Reference |
| Cynomolgus Monkey (high-cholesterol diet) | 10 | 6 months | 64% reduction in thoracic aorta | Reduced intimal thickness | |
| Apolipoprotein E-deficient Mice | 1 (i.p.) | 8 weeks | Suppression of fatty streak plaque | Reduced superoxide (B77818) production | |
| APOE*3Leiden Transgenic Mice | 9.3 | 6 months | 46% reduction | Decreased monocyte adhesion | |
| Diabetic ApoE(-/-) Mice (with Azelnidipine) | 30 | 5 weeks | Ameliorated atherosclerosis | Suppressed oxidative stress |
Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow.
Logical Relationship of Endpoints
Caption: Key endpoints for Olmesartan evaluation.
References
Application Notes and Protocols: Cell-Based Assays to Evaluate Olmesartan Medoxomil Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan (B1677269) medoxomil is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] It is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[2] Olmesartan exerts its therapeutic effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II (Ang II), a key regulator of blood pressure.[3] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of olmesartan in blocking the AT1 receptor and its downstream signaling pathways.
Mechanism of Action of Olmesartan
Olmesartan is a competitive and insurmountable antagonist of the AT1 receptor.[4][5] Its high affinity and slow dissociation from the receptor contribute to its potent and long-lasting antihypertensive effects.[5] By blocking the binding of Ang II to the AT1 receptor, olmesartan effectively inhibits the Gq-protein-mediated signaling cascade. This includes the inhibition of phospholipase C (PLC) activation, which in turn prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) are suppressed.[6] Furthermore, olmesartan attenuates Ang II-induced activation of downstream mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cellular processes like growth, proliferation, and inflammation.[7]
Quantitative Data Summary
The efficacy of olmesartan has been quantified in various in vitro assays. The following table summarizes key parameters from published studies.
| Assay Type | Cell Line/System | Ligand | Parameter | Olmesartan Value | Reference(s) |
| Radioligand Binding Assay | Human AT1 Receptors | 125I-Ang II | IC50 | 7.7 nM | [8] |
| Radioligand Binding Assay | Human AT1 Receptors | 3H-Olmesartan | IC50 | 6.7 nM | [9] |
| Radioligand Binding Assay | CHO-hAT1 cells | 3H-Olmesartan | Ki | ~1.25 nM | [5] |
| ERK1/2 Phosphorylation | Rat Aortic Smooth Muscle Cells | Angiotensin II | Inhibition | Effective at 10 nM | [4][7] |
| JNK Activation | Rat Aortic Smooth Muscle Cells | Angiotensin II | Inhibition | Effective at 10 nM | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the affinity of olmesartan for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human AT1 receptor (CHO-hAT1 or HEK-hAT1)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [3H]Olmesartan or [125I]Angiotensin II
-
Unlabeled olmesartan
-
Non-specific binding control (e.g., a high concentration of an unlabeled AT1 antagonist like candesartan)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Culture: Culture CHO-hAT1 or HEK-hAT1 cells to ~80-90% confluency.
-
Membrane Preparation (Optional but recommended):
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (e.g., 1-5 nM [3H]Olmesartan), and varying concentrations of unlabeled olmesartan.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled antagonist).
-
-
Incubation: Add the cell membrane preparation to each well. Incubate at 37°C for 40-60 minutes.[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of olmesartan. Determine the IC50 value (the concentration of olmesartan that inhibits 50% of specific radioligand binding). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of olmesartan to inhibit Ang II-induced increases in intracellular calcium.
Materials:
-
CHO-hAT1 or vascular smooth muscle cells (VSMCs)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Angiotensin II
-
Olmesartan
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well microplate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Incubation: Add varying concentrations of olmesartan to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of Angiotensin II (e.g., 100 nM) into the wells.
-
Immediately begin recording fluorescence changes over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the Ang II response by olmesartan at each concentration. Plot the percentage of inhibition against the log concentration of olmesartan to determine the IC50 value.
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.
Materials:
-
CHO-hAT1 cells
-
Cell culture medium
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer)
-
Stimulation buffer (provided with the kit or prepared with LiCl)
-
Angiotensin II
-
Olmesartan
-
HTRF-compatible microplate reader
Protocol:
-
Cell Plating: Seed CHO-hAT1 cells in a suitable microplate and culture overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add stimulation buffer containing varying concentrations of olmesartan and incubate for a specified time.
-
Add a fixed concentration of Angiotensin II and incubate for 30-60 minutes at 37°C.[3]
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 Cryptate conjugate in lysis buffer to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Calculate the percentage of inhibition of the Ang II-induced IP1 accumulation by olmesartan. Plot the percentage of inhibition against the log concentration of olmesartan to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of olmesartan to inhibit Ang II-induced phosphorylation of ERK1/2, a key downstream signaling event.
Materials:
-
Vascular smooth muscle cells (VSMCs) or other suitable cell line
-
Cell culture medium
-
Serum-free medium for starvation
-
Angiotensin II
-
Olmesartan
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Treatment and Stimulation:
-
Pre-incubate the starved cells with varying concentrations of olmesartan for 30-60 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 5-15 minutes.
-
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK1/2: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample. Determine the percentage of inhibition of Ang II-induced ERK1/2 phosphorylation by olmesartan and plot this against the log concentration of olmesartan to estimate the IC50.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Aldosterone and angiotensin II synergistically induce mitogenic response in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. ginmu.naramed-u.ac.jp [ginmu.naramed-u.ac.jp]
- 5. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An angiotensin II type 1 receptor antagonist, olmesartan medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olmesartan inhibits angiotensin II-Induced migration of vascular smooth muscle cells through Src and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II-induced inositol phosphate generation is mediated through tyrosine kinase pathways in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Utilizing Olmesartan Medoxomil in Combination with Other Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and clinical application of Olmesartan Medoxomil in combination with other antihypertensive agents. Detailed protocols, data interpretation, and relevant signaling pathways are presented to guide research and development in this area.
Introduction
Olmesartan Medoxomil is an angiotensin II receptor blocker (ARB) that effectively lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][2] Combination therapy is a cornerstone of hypertension management, as it often provides superior blood pressure control by targeting multiple physiological pathways.[3][4] Olmesartan Medoxomil is frequently combined with calcium channel blockers (CCBs) like amlodipine (B1666008) and thiazide diuretics like hydrochlorothiazide (B1673439) (HCTZ) to achieve synergistic antihypertensive effects.[5] This document outlines the mechanisms of action, summarizes key clinical trial data, and provides representative experimental protocols for investigating these combination therapies.
Mechanisms of Action and Signaling Pathways
The enhanced efficacy of Olmesartan Medoxomil combination therapy stems from the complementary mechanisms of action of the constituent drugs.
-
Olmesartan Medoxomil: As a prodrug, it is rapidly converted to its active metabolite, olmesartan. Olmesartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its potent vasoconstrictive and aldosterone-secreting effects. This leads to vasodilation and a reduction in sodium and water retention.
-
Amlodipine: A dihydropyridine (B1217469) calcium channel blocker, amlodipine inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac muscle. This action results in peripheral vasodilation and a subsequent reduction in blood pressure.
-
Hydrochlorothiazide (HCTZ): A thiazide diuretic, HCTZ inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This leads to increased excretion of sodium and water, thereby reducing blood volume and cardiac output.
The combination of these agents targets different pathways involved in blood pressure regulation, leading to a more pronounced antihypertensive effect than monotherapy.
Caption: Combined antihypertensive signaling pathways.
Quantitative Data from Clinical Trials
The efficacy and safety of Olmesartan Medoxomil in combination with amlodipine and/or hydrochlorothiazide have been evaluated in several large-scale clinical trials. The following tables summarize key findings from these studies.
Table 1: Efficacy of Olmesartan Medoxomil and Amlodipine Combination Therapy (COACH Study)
| Treatment Group (mg) | Mean Change from Baseline in Seated Diastolic Blood Pressure (mmHg) | Mean Change from Baseline in Seated Systolic Blood Pressure (mmHg) |
| Olmesartan 20 / Amlodipine 5 | -14.0 | -23.6 |
| Olmesartan 40 / Amlodipine 10 | -19.0 | -30.1 |
| Amlodipine 10 Monotherapy | -13.8 | -23.5 |
| Olmesartan 40 Monotherapy | -11.5 | -20.1 |
Table 2: Efficacy of Triple Combination Therapy (TRINITY Study)
| Treatment Group (mg) | Mean Change from Baseline in Seated Diastolic Blood Pressure (mmHg) | Mean Change from Baseline in Seated Systolic Blood Pressure (mmHg) |
| Olmesartan 40 / Amlodipine 10 / HCTZ 25 | -21.8 | -37.1 |
| Olmesartan 40 / Amlodipine 10 | -18.0 | -30.0 |
| Olmesartan 40 / HCTZ 25 | -17.6 | -27.3 |
| Amlodipine 10 / HCTZ 25 | -17.1 | -28.0 |
Table 3: Common Adverse Events in Combination Therapy
| Adverse Event | Olmesartan/Amlodipine Combination (%) | Olmesartan/Amlodipine/HCTZ Combination (%) |
| Dizziness | 0.7 - 3.6 | 9.9 |
| Peripheral Edema | 3.6 - 30.9 | 7.7 |
| Headache | 2.5 - 4.1 | 6.4 |
| Hypotension | ~1.0 | Not Reported |
| Nausea | ~2.0 | Not Reported |
Experimental Protocols
The following are representative protocols for preclinical and clinical evaluation of Olmesartan Medoxomil combination therapies. These are intended as a guide and should be adapted based on specific research objectives and regulatory requirements.
Protocol 1: In Vivo Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of Olmesartan Medoxomil in combination with Amlodipine on blood pressure in a preclinical model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old.
-
Olmesartan Medoxomil
-
Amlodipine Besylate
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimate SHR to housing conditions for at least one week.
-
Baseline Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days.
-
Group Allocation: Randomly assign animals to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Olmesartan Medoxomil (e.g., 1, 3, 10 mg/kg)
-
Group 3: Amlodipine (e.g., 1, 3, 10 mg/kg)
-
Group 4: Olmesartan Medoxomil (e.g., 3 mg/kg) + Amlodipine (e.g., 3 mg/kg)
-
-
Drug Administration: Administer the assigned treatment orally via gavage once daily for a specified period (e.g., 14 or 28 days).
-
Blood Pressure Monitoring: Monitor blood pressure and heart rate at regular intervals (e.g., 2, 4, 8, and 24 hours post-dose on days 1, 7, and 14).
-
Data Analysis: Calculate the mean change in blood pressure from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Protocol 2: Representative Phase III Clinical Trial Protocol for Fixed-Dose Combination
Objective: To evaluate the efficacy and safety of a fixed-dose combination of Olmesartan Medoxomil and Amlodipine compared to monotherapy in patients with moderate to severe hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, factorial design study.
Inclusion Criteria:
-
Male and female patients aged 18 years and older.
-
Diagnosis of essential hypertension.
-
Mean seated diastolic blood pressure (DBP) ≥ 100 mmHg and < 120 mmHg, and mean seated systolic blood pressure (SBP) ≥ 160 mmHg and < 200 mmHg.
Exclusion Criteria:
-
Secondary hypertension.
-
History of myocardial infarction, stroke, or transient ischemic attack within the last 6 months.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
Treatment Regimen:
-
Washout Period: A 2-4 week washout period for patients on existing antihypertensive medications.
-
Randomization: Eligible patients are randomized to one of the following treatment arms for 8 weeks:
-
Placebo
-
Olmesartan Medoxomil monotherapy (e.g., 20 mg, 40 mg)
-
Amlodipine monotherapy (e.g., 5 mg, 10 mg)
-
Fixed-dose combination of Olmesartan Medoxomil and Amlodipine (e.g., 20/5 mg, 40/5 mg, 20/10 mg, 40/10 mg)
-
-
Follow-up: Clinic visits at weeks 2, 4, and 8 for blood pressure measurement and safety assessments.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in mean seated DBP at week 8.
-
Secondary Efficacy Endpoints:
-
Change from baseline in mean seated SBP at week 8.
-
Proportion of patients achieving blood pressure goal (<140/90 mmHg or <130/80 mmHg for patients with diabetes) at week 8.
-
-
Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs), changes in laboratory parameters, and vital signs.
Statistical Analysis:
-
The primary efficacy analysis will be performed using an analysis of covariance (ANCOVA) model with baseline blood pressure as a covariate and treatment and center as main effects.
-
Safety data will be summarized descriptively.
Caption: A representative clinical trial workflow.
Conclusion
The combination of Olmesartan Medoxomil with other antihypertensive agents, particularly amlodipine and hydrochlorothiazide, offers a highly effective and generally well-tolerated treatment strategy for patients with hypertension. The complementary mechanisms of action lead to superior blood pressure reduction compared to monotherapy. The provided data and representative protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate the benefits and applications of these combination therapies.
References
- 1. Efficacy and Safety of Treating Stage 2 Systolic Hypertension With Olmesartan and Olmesartan/HCTZ: Results of an Open‐Label Titration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Management of Hypertension Using Olmesartan Alone or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Olmesartan and Diabetes Microalbuminuria Prevention - American College of Cardiology [acc.org]
- 5. Use of an Olmesartan Medoxomil‐Based Treatment Algorithm for Hypertension Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Olmesartan Medoxomil on Arterial Stiffness
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the therapeutic effects of olmesartan (B1677269) medoxomil on arterial stiffness. The included methodologies are based on established clinical trial protocols and preclinical research, offering a robust framework for assessing the vascular benefits of this angiotensin II receptor blocker (ARB).
Introduction
Arterial stiffness is an independent predictor of cardiovascular events and mortality. It reflects the reduced elasticity of large arteries, leading to increased pulse wave velocity (PWV) and augmented central aortic pressure. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of arterial stiffness, primarily through the actions of angiotensin II. Olmesartan medoxomil, a selective AT1 receptor blocker, has demonstrated potential in reducing arterial stiffness beyond its blood pressure-lowering effects.[1][2][3][4][5] This document outlines a detailed protocol to study these effects.
Experimental Protocols
Study Design and Patient Population
A randomized, double-blind, placebo-controlled study design is recommended to minimize bias.
-
Inclusion Criteria:
-
Male and female subjects aged 18-75 years.
-
Diagnosed with essential hypertension (systolic blood pressure ≥140 mmHg or diastolic blood pressure ≥90 mmHg).
-
Metabolic syndrome, as defined by established criteria, can be an additional inclusion criterion for a more targeted population.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of stroke or myocardial infarction within the last 6 months.
-
Severe renal impairment.
-
Known hypersensitivity to olmesartan medoxomil.
-
-
Treatment Arms:
-
Olmesartan medoxomil (20-40 mg/day).
-
Placebo.
-
An active comparator, such as a beta-blocker (e.g., atenolol), can be included to differentiate the specific effects of RAAS blockade.
-
-
Study Duration: A minimum of 12 weeks is recommended to observe significant changes in arterial stiffness parameters. Longer-term studies of one year or more can provide insights into vascular remodeling.
Primary Endpoints: Measurement of Arterial Stiffness
cfPWV is the gold standard for non-invasive assessment of aortic stiffness.
-
Equipment: Applanation tonometry system (e.g., SphygmoCor, Complior).
-
Patient Preparation:
-
Patients should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Abstain from smoking, caffeine, and vigorous exercise for at least 3 hours before measurements.
-
-
Procedure:
-
Simultaneously record electrocardiogram (ECG) tracings.
-
Sequentially record pressure waveforms at the carotid and femoral arteries using a tonometer.
-
Measure the distance between the two recording sites (suprasternal notch to carotid and suprasternal notch to femoral) using a tape measure. The straight distance between the carotid and femoral sites multiplied by 0.8 is a commonly used method to estimate the path length.
-
The time delay (Δt) between the feet of the two waveforms is determined using the R-wave of the ECG as a reference.
-
PWV is calculated as Distance (m) / Δt (s).
-
AIx is a measure of systemic arterial stiffness and wave reflection.
-
Equipment: Applanation tonometry system with pulse wave analysis software.
-
Procedure:
-
Record the radial artery pressure waveform using applanation tonometry.
-
A validated generalized transfer function is used to generate the corresponding ascending aortic pressure waveform.
-
AIx is calculated as the ratio of the augmentation pressure (the difference between the second and first systolic peaks) to the pulse pressure, expressed as a percentage.
-
AIx is often corrected for a heart rate of 75 beats per minute (AIx@75).
-
Secondary Endpoints: Mechanistic Insights
-
Analytes: High-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).
-
Method: Enzyme-linked immunosorbent assay (ELISA) on serum or plasma samples collected at baseline and at the end of the study.
-
Analytes: Plasma levels of oxidized low-density lipoprotein (oxLDL), thiobarbituric acid reactive substances (TBARS), and the expression of NADPH oxidase subunits (e.g., p22phox) in peripheral blood mononuclear cells (PBMCs).
-
Methods:
-
oxLDL and TBARS: ELISA.
-
p22phox expression: Western blot or quantitative PCR on isolated PBMCs.
-
-
Method: Flow-mediated dilation (FMD) of the brachial artery.
-
Procedure:
-
Measure baseline brachial artery diameter using high-resolution ultrasound.
-
Induce reactive hyperemia by inflating a blood pressure cuff on the forearm to suprasystolic pressure for 5 minutes, followed by rapid deflation.
-
Measure the brachial artery diameter again to determine the percentage of dilation.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups and over time.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Olmesartan Medoxomil (n=...) | Placebo (n=...) | p-value |
| Age (years) | |||
| Sex (Male/Female) | |||
| Systolic Blood Pressure (mmHg) | |||
| Diastolic Blood pressure (mmHg) | |||
| Body Mass Index ( kg/m ²) | |||
| cfPWV (m/s) | |||
| AIx@75 (%) | |||
| hsCRP (mg/L) | |||
| oxLDL (U/L) |
Table 2: Changes in Arterial Stiffness and Biomarkers after Treatment
| Parameter | Olmesartan Medoxomil | Placebo | Between-Group p-value |
| Baseline | End of Study | Baseline | |
| cfPWV (m/s) | |||
| AIx@75 (%) | |||
| hsCRP (mg/L) | |||
| oxLDL (U/L) | |||
| Systolic BP (mmHg) | |||
| Diastolic BP (mmHg) |
Mandatory Visualizations
Signaling Pathway of Olmesartan's Effect on Arterial Stiffness
Caption: Signaling pathway of Olmesartan's action on arterial stiffness.
Experimental Workflow
Caption: Experimental workflow for the clinical study.
References
- 1. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of angiotensin receptor blockade on endothelial function: focus on olmesartan medoxomil [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of olmesartan medoxomil on arterial stiffness in patients with essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical appraisal of the differential effects of antihypertensive agents on arterial stiffness - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification, separation, and characterization of Olmesartan (B1677269) Medoxomil and its related substances, including process impurities and degradation products. The protocols are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Olmesartan Medoxomil is an angiotensin II receptor antagonist used for the treatment of hypertension.[1] As with any active pharmaceutical ingredient (API), it is crucial to identify and control impurities to ensure the quality, safety, and efficacy of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) require that impurities present at levels of 0.10% or greater be identified and characterized.[2] This document outlines robust analytical procedures for this purpose.
Known Related Substances
Several process-related impurities and degradation products of Olmesartan Medoxomil have been identified and characterized in the literature. These include:
-
Process-Related Impurities: These are substances formed during the synthesis of the API. Examples include Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan.[3][4] Other identified process impurities are N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil.
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. Olmesartan is known to degrade under acidic, basic, and oxidative conditions. A significant degradation product identified in stressed tablets is a dehydrated dimer of olmesartan.
Analytical Techniques
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for the quantitative analysis of Olmesartan Medoxomil and its related substances. Hyphenated techniques such as LC-MS, LC-MS/MS, and LC-NMR are invaluable for the structural elucidation of unknown impurities and degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Related Substances
This protocol describes a stability-indicating HPLC method capable of separating Olmesartan Medoxomil from its key impurities and degradation products.
1. Chromatographic Conditions:
A summary of typical chromatographic conditions is presented in the table below. Researchers should optimize these conditions based on their specific instrumentation and the impurities of interest.
| Parameter | Condition 1 | Condition 2 | Condition 3 (USP Method) |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm | Kromasil C18, 150 x 4.6mm, 5µm | 4.6-mm × 15-cm; 5-µm packing L1 |
| Mobile Phase A | Phosphate buffer | Buffer: 4.7 g sodium dihydrogen orthophosphate and 1 mL triethylamine (B128534) in 1000 mL water, pH 4.0 with orthophosphoric acid | Buffer: 0.015 M monobasic potassium phosphate, pH 3.4 with diluted phosphoric acid |
| Mobile Phase B | Acetonitrile and Milli-Q water | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic (Buffer:Acetonitrile 60:40 v/v) | Isocratic (Acetonitrile:Buffer 17:33) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) | 225 nm | UV 250 nm |
| Column Temperature | Not Specified | Not Specified | 40 °C |
| Injection Volume | Not Specified | Not Specified | 10 µL |
2. Reagent and Sample Preparation:
-
Standard Solution: Prepare a stock solution of USP Olmesartan Medoxomil Reference Standard (RS) at a concentration of 1 mg/mL in a suitable diluent (e.g., Acetonitrile:water 4:1). Further dilute to a working concentration of approximately 0.05 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Olmesartan Medoxomil bulk drug or powdered tablets in the diluent to obtain a final concentration of about 1 mg/mL.
-
Impurity Stock Solution: If reference standards for impurities are available, prepare individual or mixed stock solutions to determine their retention times and response factors.
3. System Suitability:
Before analysis, the chromatographic system must meet predefined suitability criteria. This typically includes parameters like resolution between adjacent peaks (e.g., NLT 4 between olmesartan medoxomil and an internal standard), tailing factor for the main peak, and reproducibility of injections (RSD NMT 0.5% for peak ratio).
4. Analysis:
Inject the standard and sample solutions into the chromatograph, record the chromatograms, and identify the peaks corresponding to Olmesartan Medoxomil and its related substances by comparing their retention times with those of the reference standards.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve the drug substance in 1N HCl and heat at 60°C. Monitor the degradation over time (e.g., 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance in 1N NaOH and keep at 60°C or room temperature. Monitor the degradation (e.g., for 4 hours at room temperature). Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor for up to 48 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period (e.g., 10 days).
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for an extended period (e.g., 10 days).
2. Sample Preparation and Analysis:
After exposure to the stress condition, dilute the sample with the mobile phase to a suitable concentration and analyze using the stability-indicating HPLC method described in Protocol 1. A non-stressed sample should be analyzed for comparison.
Data Presentation
Quantitative data from method validation studies should be summarized for clarity.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (Assay) | 250 µg/mL – 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Linearity Range (Impurities) | LOQ to 0.4% |
| Accuracy (% Recovery) | 98.5% – 101.2% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Time | % Degradation | Degradation Products Formed |
| 0.1 M HCl (60°C) | 24 h | 68.7% | DP-I, DP-II |
| 0.01 M NaOH (RT) | 4 h | 10.3% | DP-I |
| Water (60°C) | 48 h | 88.1% | DP-I, DP-II |
| 3% H₂O₂ (RT) | 48 h | 54.3% | DP-I |
| Thermal (60°C) | 10 days | No significant degradation | - |
| Photolytic (UV 254 nm) | 10 days | No significant degradation | - |
(DP = Degradation Product, RT = Room Temperature)
Visualizations
Experimental Workflow for Impurity Identification
Signaling Pathway for Method Selection
References
Application of Olmesartan Medoxomil in Diabetic Nephropathy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease.[1][2][3] Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB), has demonstrated significant renoprotective effects in both preclinical and clinical studies of diabetic nephropathy.[2][4][5] Its primary mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the pathophysiology of hypertension and renal damage.[4][6] Beyond its antihypertensive effects, Olmesartan Medoxomil exerts pleiotropic effects, including the reduction of oxidative stress, inflammation, and fibrosis, which are key contributors to the progression of diabetic kidney disease.[1][2][7][8]
These application notes provide a comprehensive overview of the use of Olmesartan Medoxomil in diabetic nephropathy research, summarizing key quantitative data from relevant studies and offering detailed protocols for essential experimental procedures.
Mechanisms of Action in Diabetic Nephropathy
Olmesartan Medoxomil's renoprotective effects in diabetic nephropathy are multifactorial:
-
RAAS Blockade: As an ARB, Olmesartan Medoxomil selectively blocks the angiotensin II type 1 (AT1) receptor, thereby inhibiting the downstream effects of angiotensin II, such as vasoconstriction, sodium and water retention, and the release of aldosterone.[4][5] This leads to a reduction in systemic and intraglomerular pressure, alleviating hyperfiltration-induced renal injury.
-
Reduction of Oxidative Stress: Studies have shown that Olmesartan Medoxomil can decrease the levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and increase the levels of superoxide (B77818) dismutase (SOD), an antioxidant enzyme, in diabetic models.[4][6] This antioxidant effect may be partially mediated by the stimulation of angiotensin type 2 (AT2) receptors.[7]
-
Anti-inflammatory Effects: Olmesartan Medoxomil has been shown to suppress inflammatory cascades by downregulating the expression of inflammatory markers like Toll-like receptor 4 (TLR4).[1][8]
-
Anti-fibrotic Effects: A key pathway in renal fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway. Olmesartan Medoxomil has been found to diminish the expression of the pro-fibrotic cytokine TGF-β1, thereby mitigating the accumulation of extracellular matrix proteins.[1][8]
-
Podocyte Protection: Research indicates that early treatment with Olmesartan can prevent glomerular podocyte injury, a critical event in the development of microalbuminuria.[9][10] It helps preserve the expression of essential podocyte proteins like nephrin (B609532) and reduces podocyte apoptosis.[9][10][11]
Key Signaling Pathways
The therapeutic effects of Olmesartan Medoxomil in diabetic nephropathy involve the modulation of several critical signaling pathways.
References
- 1. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibition of p38 Mitogen-Activated Protein Kinase and Transforming Growth Factor-β1/Smad Signaling Pathways Modulates the Development of Fibrosis in Adriamycin-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.15. TUNEL Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]
- 8. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcepta.com [abcepta.com]
- 10. bicellscientific.com [bicellscientific.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Olmesartan Medoxomil Synthesis
Welcome to the technical support center for the synthesis of Olmesartan (B1677269) Medoxomil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis process. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to low yields in the synthesis of Olmesartan Medoxomil and provides actionable solutions.
Question: My overall yield for Olmesartan Medoxomil is significantly lower than expected. What are the most common causes and how can I address them?
Answer: Low overall yield in Olmesartan Medoxomil synthesis is a frequent challenge and can often be attributed to a combination of factors throughout the multi-step process. The most critical areas to investigate are the N-alkylation step, the hydrolysis of the ethyl ester, the final esterification, and the deprotection step. Inefficient purification methods can also contribute to product loss.
A systematic approach to troubleshooting involves analyzing each step for potential side reactions and suboptimal conditions. Key impurities to monitor for include the olmesartan acid, various regioisomers, and dehydration byproducts.[1][2][3] Process optimization studies have demonstrated that careful control of reaction parameters and the use of specific reagents can significantly improve yields.[1][4] An overall yield of 62% with 99.9% purity is achievable through an optimized process that avoids cumbersome purification steps like column chromatography.[1][4]
Question: I am observing significant impurity formation during the N-alkylation of the imidazole (B134444) ethyl ester derivative. How can I minimize these side reactions and improve the yield of the desired product?
Answer: The N-alkylation step is a critical juncture where yield can be compromised due to the formation of multiple impurities.[1][4] The primary cause of low yield in this step is often the reaction conditions, including the choice of base and solvent.
To mitigate impurity formation and enhance yield, consider the following:
-
Base Selection: The use of a milder base like anhydrous potassium carbonate (K2CO3) with a reduced particle size has been shown to be effective.[1] Stronger bases such as potassium tert-butoxide may lead to more side products.
-
Solvent: N,N-Dimethylacetamide (DMA) is a commonly used solvent for this reaction.[1]
-
Reaction Conditions: Optimizing the molar equivalents of the reactants and the reaction temperature is crucial. For instance, using 0.98 molar equivalents of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide and 1.25 molar equivalents of K2CO3 in DMA at 40–45°C can result in a 90% yield and 98% purity of the N-alkylated product.[4]
Question: The hydrolysis of the trityl olmesartan ethyl ester to the corresponding carboxylic acid is resulting in a low yield and product decomposition. What are the recommended conditions for this step?
Answer: Ester hydrolysis can indeed be a problematic step, with challenges including low yield, difficulty in extraction due to solidification, and decomposition at elevated temperatures.[1] An effective approach is to use an alkali metal hydroxide (B78521), such as sodium hydroxide, in a mixed solvent system.
A recommended procedure involves the use of a pre-cooled aqueous solution of sodium hydroxide added to a solution of the trityl olmesartan ethyl ester in a mixture of tetrahydrofuran (B95107) (THF) and ethanol (B145695) at a controlled temperature of 10–15°C.[1] This method helps to minimize decomposition and improve the yield of the resulting trityl olmesartan sodium salt.
Question: I am struggling with the final deprotection step of trityl olmesartan medoxomil. What is an efficient method to remove the trityl group without compromising the final product?
Answer: The deprotection of the trityl group is typically achieved using an acid. However, the choice of acid and the reaction conditions are critical to prevent the formation of impurities and ensure a high yield of the final product.
A widely used and effective method is the use of 75% v/v aqueous acetic acid.[1] The reaction is typically stirred at a controlled temperature of 25–30°C for about 10 hours.[1] Following the reaction, the byproduct, trityl alcohol, can be removed by filtration. This method has been shown to be effective in large-scale production, leading to high purity Olmesartan Medoxomil.[1]
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for the synthesis of Olmesartan Medoxomil on a laboratory scale?
A1: With an optimized process, an overall yield of around 60-62% can be considered a good benchmark for the synthesis of Olmesartan Medoxomil with high purity (>99%).[1][5] Some highly optimized, one-pot procedures for key intermediates have reported yields as high as 72-75% over three steps.[6]
Q2: What are the key impurities I should be monitoring for during the synthesis?
A2: The most common process-related impurities include:
-
Olmesartan Acid: Formed from the hydrolysis of the medoxomil ester.[2]
-
Regio-isomers: Particularly the regio-isomer formed during the N-alkylation of the imidazole moiety.[5]
-
Dehydration Impurities: Resulting from the loss of a water molecule from the hydroxyisopropyl group.[7]
-
Dimedoxomil Olmesartan: An impurity where a second medoxomil group is attached.[3]
Q3: Is column chromatography necessary for the purification of Olmesartan Medoxomil or its intermediates?
A3: While older methods often relied on column chromatography for purification, which can lead to lower yields and be cumbersome for large-scale production, more recent and optimized processes have been developed to avoid this step.[1][4][8] These modern procedures utilize crystallization and simple filtration steps to achieve high purity, making the process more commercially viable.[1][4]
Q4: Can you suggest a good crystallization method for purifying crude Olmesartan Medoxomil?
A4: An effective purification method for crude Olmesartan Medoxomil involves dissolving the crude product in a suitable solvent like acetone (B3395972), followed by the addition of an anti-solvent such as water to induce crystallization.[9] For example, a slurry of crude olmesartan medoxomil in acetone can be heated to reflux, then cooled, followed by the addition of water to precipitate the purified product. This method has been shown to yield a product with a purity of 99.9% and can effectively reduce the level of impurities like olmesartan acid.[1][9] Other solvent systems for purification include mixtures of halogenated alkanes and lower alcohols or ketones.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of different synthetic strategies and their outcomes.
Table 1: Comparison of Overall Yield and Purity in Olmesartan Medoxomil Synthesis
| Synthetic Approach | Overall Yield (%) | Purity (%) | Key Features | Reference |
| Novel Synthetic Route | 60 | >99.0 | Optimized condensation to reduce regio-isomer | [5] |
| Commercially Viable Process | 62 | 99.9 | Avoids column chromatography, detailed impurity control | [1][4] |
| One-Pot Intermediate Synthesis | 72-75 (for intermediate) | N/A | Three-component assembly for trityl olmesartan medoxomil | [6] |
Table 2: Impact of Reaction Conditions on N-Alkylation Yield
| Base | Solvent | Temperature (°C) | Yield of Trityl Olmesartan Ethyl Ester (%) | Purity (%) | Reference |
| Anhydrous K2CO3 | DMA | 40-45 | 90 | 98 | [4] |
| Potassium tert-butoxide | DMA | Not specified | Lower yield due to impurities | Not specified | [1] |
Detailed Experimental Protocols
Protocol 1: Optimized N-Alkylation of Imidazole Ethyl Ester Derivative
This protocol is adapted from a commercially viable process for the synthesis of Trityl Olmesartan Ethyl Ester.[1]
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg, 416.6 mol) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (K2CO3) with reduced particle size.
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide.
-
Stir the reaction mixture at 40–45°C.
-
Monitor the reaction progress by HPLC until completion.
-
Upon completion, proceed with the work-up procedure which involves the addition of water and extraction with a suitable organic solvent like ethyl acetate (B1210297).
-
The organic layer is then washed and concentrated to yield Trityl Olmesartan Ethyl Ester.
Protocol 2: Purification of Crude Olmesartan Medoxomil by Crystallization
This protocol describes a method for purifying crude Olmesartan Medoxomil to achieve high purity.[1]
-
Suspend the crude Olmesartan Medoxomil in acetone.
-
Heat the suspension to reflux (around 50-55°C) and then cool it to 45–50°C.
-
Filter the hot solution through hyflo to remove any insoluble material and wash the filter cake with hot acetone.
-
Add ethyl acetate to the filtrate and concentrate the solution at 55–60°C under ambient pressure.
-
Cool the resulting slurry to 0–5°C and stir for 30 minutes to induce crystallization.
-
Filter the product and dry it to obtain pure Olmesartan Medoxomil as a white crystalline powder.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of Olmesartan Medoxomil.
Caption: A simplified workflow of the key stages in Olmesartan Medoxomil synthesis.
Caption: A logical diagram for troubleshooting low yield in Olmesartan Medoxomil synthesis.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2006029057A1 - Purification of olmesartan medoxomil - Google Patents [patents.google.com]
- 10. KR101418871B1 - Purification method of olmesartan medoxomil - Google Patents [patents.google.com]
Identifying and controlling impurities in Olmesartan Medoxomil production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during the production of Olmesartan (B1677269) Medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in Olmesartan Medoxomil synthesis?
A1: Several process-related impurities can arise during the synthesis of Olmesartan Medoxomil. These are often due to incomplete reactions, side reactions, or the presence of impurities in starting materials and reagents. Key process-related impurities include:
-
Olmesartan Acid: A primary impurity resulting from the hydrolysis of the medoxomil ester.[1][2]
-
Dimedoxomil Olmesartan: Formed by the N-alkylation of Olmesartan acid with an excess of medoxomil chloride.[3][4]
-
Isopropyl Olmesartan: An impurity that can be formed during the synthesis process.[3]
-
Dibiphenyl Olmesartan: Another process-related impurity identified during development.
-
4-Acetyl and 5-Acetyl Olmesartan: These impurities are also known to be formed during the synthesis.
-
OLM-Me, OLM-Cl, and OLM-eliminate: These are impurities that can be carried over from the trityl olmesartan medoxomil intermediate.
Q2: What are the major degradation products of Olmesartan Medoxomil?
A2: Olmesartan Medoxomil is susceptible to degradation under certain conditions, leading to the formation of specific impurities. The primary degradation pathway is hydrolysis.
-
Olmesartan Acid: The most common degradation product, formed by the hydrolysis of the medoxomil ester group, which can be accelerated by acidic or basic conditions.
-
Dehydro Olmesartan: This impurity can be formed through dehydration.
-
Esterified Dimer of Olmesartan: An unknown degradation product was identified as a dehydrated dimer of olmesartan in stressed tablets.
Q3: How can I detect and quantify impurities in my Olmesartan Medoxomil samples?
A3: The most common and effective analytical techniques for impurity profiling of Olmesartan Medoxomil are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV or PDA detectors. These methods can separate and quantify the active pharmaceutical ingredient (API) from its various impurities.
Troubleshooting Guides
Issue 1: High Levels of Olmesartan Acid Impurity Detected
Possible Causes:
-
Incomplete Esterification: The reaction to form the medoxomil ester may not have gone to completion.
-
Hydrolysis during Work-up or Storage: The medoxomil ester is sensitive to hydrolysis, especially in the presence of moisture, acids, or bases.
-
Suboptimal pH: The pH of the reaction mixture or during work-up may be favoring hydrolysis.
Troubleshooting Steps:
-
Optimize Esterification Reaction:
-
Ensure the use of an adequate amount of the esterifying agent.
-
Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to ensure completion.
-
Consider adjusting the reaction time or temperature.
-
-
Control pH: Maintain a neutral or slightly acidic pH during the work-up and purification steps to minimize hydrolysis.
-
Minimize Moisture: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon). Dry the final product thoroughly.
-
Storage Conditions: Store the final product and intermediates in well-sealed containers at controlled temperature and humidity to prevent degradation.
Issue 2: Presence of Dimedoxomil Olmesartan Impurity
Possible Cause:
-
Excess Alkylating Agent: The use of a significant excess of medoxomil chloride during the esterification of Olmesartan acid can lead to N-alkylation on the tetrazole ring, forming the dimedoxomil impurity.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a minimal excess of the alkylating agent necessary to drive the esterification to completion.
-
Reaction Temperature and Time: Optimize the reaction temperature and time to favor O-alkylation (esterification) over N-alkylation. Lower temperatures and shorter reaction times may be beneficial.
-
Purification: Employ an appropriate purification method, such as column chromatography or recrystallization, to effectively remove this impurity.
Data Presentation
Table 1: Common Impurities in Olmesartan Medoxomil Production
| Impurity Name | Type | Origin |
| Olmesartan Acid | Process-related & Degradation | Incomplete esterification, Hydrolysis |
| Dimedoxomil Olmesartan | Process-related | N-alkylation of Olmesartan acid |
| Dehydro Olmesartan | Degradation | Dehydration |
| 4-Acetyl Olmesartan | Process-related | Synthesis side-reaction |
| 5-Acetyl Olmesartan | Process-related | Synthesis side-reaction |
| Isopropyl Olmesartan | Process-related | Synthesis side-reaction |
| Dibiphenyl Olmesartan | Process-related | Synthesis side-reaction |
| OLM-Me, OLM-Cl, OLM-eliminate | Process-related | Impurities in starting materials |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Olmesartan Medoxomil
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and sample matrix.
-
Column: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.
-
Mobile Phase:
-
Buffer: Dissolve 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water. Adjust the pH to 4.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Composition: Buffer and Acetonitrile (60:40 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 25 minutes.
Expected Retention Times:
-
Olmesartan Acid Impurity: ~3.2 minutes
-
Olmesartan Medoxomil: ~8.3 minutes
Protocol 2: Forced Degradation Study
To understand the degradation pathways and the stability-indicating nature of your analytical method, perform forced degradation studies.
-
Acid Hydrolysis: Dissolve Olmesartan Medoxomil in 1M HCl and heat at 60°C for 8 hours.
-
Base Hydrolysis: Dissolve Olmesartan Medoxomil in 1M NaOH and keep at room temperature for a specified time. Note: Degradation in basic conditions can be rapid.
-
Oxidative Degradation: Treat a solution of Olmesartan Medoxomil with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the validated HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Simplified workflow of Olmesartan Medoxomil synthesis and the formation of key process-related impurities.
Caption: Major degradation pathways of Olmesartan Medoxomil leading to the formation of impurities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [mdpi.com]
Optimizing reaction conditions for Olmesartan Medoxomil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Olmesartan (B1677269) Medoxomil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Olmesartan Medoxomil, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in N-Alkylation Step (Formation of Trityl Olmesartan Ethyl Ester)
-
Question: We are experiencing low yields during the N-alkylation of the imidazole (B134444) ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this step are a common problem.[1] Key factors to consider are the reaction conditions and the isolation procedure. Here are some troubleshooting steps:
-
Base and Solvent: The choice of base and solvent is critical. Anhydrous potassium carbonate (K₂CO₃) in N,N-Dimethylacetamide (DMA) is a commonly used system.[1] Ensure the K₂CO₃ is finely powdered and completely anhydrous to maximize its reactivity. The mole ratio of the base is also important for the success of the N-alkylation.[1]
-
Reaction Temperature and Time: The reaction is typically performed at a raised temperature of 40-45°C for about 12 hours.[1] Monitor the reaction progress by HPLC to ensure it has gone to completion before workup.
-
Isolation of the Product: Isolation can be challenging. A revised procedure to improve yield involves adding acetone (B3395972) to the reaction mass after completion, which causes the product to precipitate as a slurry. Cooling this slurry to 0–5°C before filtration can significantly improve the isolated yield.[1]
-
Alternative Conditions: Some protocols use sodium hydride (NaH) in N,N-Dimethylformamide (DMF) or potassium tert-butoxide in N,N-Dimethylacetamide. However, these may require more stringent anhydrous conditions.
-
Issue 2: Formation of Olmesartan Acid Impurity
-
Question: Our final product is contaminated with the Olmesartan acid impurity. At which stage is this impurity formed and how can we minimize it?
-
Answer: The Olmesartan acid impurity (Impurity 2) is primarily formed during two key steps: the hydrolysis of the ester group and the deprotection of the trityl group.
-
Ester Hydrolysis: During the saponification of the ethyl ester to the corresponding carboxylic acid, incomplete conversion or side reactions can be an issue. The subsequent esterification with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (Medoxomil chloride) can also be a source of this impurity if the reaction is not driven to completion.
-
Deprotection Step: The deprotection of Trityl Olmesartan Medoxomil is often carried out under acidic conditions, typically with aqueous acetic acid or other acids like sulfuric acid. The presence of water and acid can lead to the hydrolysis of the medoxomil ester, forming the olmesartan acid. To minimize this, carefully control the amount of water and the reaction time and temperature during deprotection. One patented process describes using a mixture of a water-miscible organic solvent like acetone and water with a strong acid to control the formation of this impurity.
-
Minimization Strategy: During the esterification step, the use of a catalytic amount of sodium iodide (NaI) with N,N-Dimethylacetamide as a solvent has been shown to improve yield and purity, minimizing the hydrolysis of the ester and detritylation, thus reducing the formation of the acid impurity.
-
Issue 3: Presence of Regioisomeric Impurities
-
Question: We have identified regioisomers of Olmesartan Medoxomil in our final product. What is the origin of these impurities and how can they be controlled?
-
Answer: Regioisomeric impurities can arise from the alkylation reaction on the imidazole ring. A major regioisomeric impurity has been identified where the alkylation occurs at a different nitrogen atom of the imidazole moiety.
-
Formation: This impurity is formed during the condensation reaction of the imidazole intermediate with 2-(triphenylmethyl)-5-[4'-(bromomethylbiphenyl)-2-yl] tetrazole.
-
Control: Optimization of the condensation reaction conditions is key to minimizing the formation of this regioisomer. By carefully controlling parameters such as temperature, base, and solvent, the formation of this impurity can be reduced to less than 0.1%. While the specific optimized conditions from the proprietary study are not fully detailed, systematic experimentation with these parameters is recommended.
-
Issue 4: Purification Challenges of the Final Product
-
Question: We are facing difficulties in purifying the final Olmesartan Medoxomil to the desired >99.9% purity. What are effective purification methods?
-
Answer: Achieving high purity often requires a final purification step to remove residual impurities.
-
Crystallization: A common and effective method is crystallization. One reported procedure involves dissolving the crude product in a mixture of acetone and ethyl acetate (B1210297), followed by concentration and cooling to induce crystallization.
-
Slurry Wash: A final slurry wash of the purified product in demineralized water at ambient temperature can further improve purity.
-
Column Chromatography: While generally avoided in large-scale production due to cost and complexity, column chromatography can be used for purification, especially at the lab scale.
-
Avoiding Impurity Carryover: The most effective strategy is to control the impurity profile at each stage of the synthesis, as this will simplify the final purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for Olmesartan Medoxomil?
A1: The synthesis of Olmesartan Medoxomil is a multi-step process that typically involves the following key transformations:
-
N-alkylation: Coupling of an imidazole derivative (ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate) with a protected biphenyl (B1667301) tetrazole derivative (4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide).
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Esterification: Reaction of the carboxylic acid with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride to form the medoxomil ester.
-
Deprotection: Removal of the trityl protecting group from the tetrazole ring to yield the final Olmesartan Medoxomil.
Q2: What are the critical process parameters to control during the synthesis?
A2: Several parameters are critical for a successful synthesis with high yield and purity:
-
Purity of starting materials: The purity of the key intermediates, such as the imidazole and biphenyl tetrazole derivatives, will directly impact the purity of the final product.
-
Anhydrous conditions: For reactions involving strong bases like sodium hydride or potassium tert-butoxide, maintaining strict anhydrous conditions is essential to prevent side reactions and decomposition of reagents.
-
Temperature control: Each step has an optimal temperature range that needs to be maintained to ensure complete reaction and minimize impurity formation.
-
pH control: During workup and purification steps, particularly the deprotection step, pH control is crucial to prevent the hydrolysis of the ester group.
Q3: What are the common side reactions and byproducts?
A3: Besides the impurities mentioned in the troubleshooting section, other potential side reactions and byproducts include:
-
Dehydro Olmesartan: This impurity can be formed under certain conditions.
-
Acetyl Olmesartan Impurities: 4-acetyl and 5-acetyl olmesartan have been identified as process-related impurities.
-
N-Alkyl Impurity from Acetone: An impurity formed by the reaction of the tetrazole ring with mesityl oxide, which can be generated from acetone under acidic conditions, has been reported.
-
Dimedoxomil Impurities: N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil can be formed.
Q4: Are there alternative synthetic routes to Olmesartan Medoxomil?
A4: Yes, various synthetic routes have been developed. One alternative approach involves the hydrolysis and lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate to form a furo-imidazole intermediate. This is then condensed with the biphenyl tetrazole derivative, followed by esterification and deprotection.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Esterification of Trityl Olmesartan with Medoxomil Chloride
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | K₂CO₃ | DMA | 50 | - | - | - | |
| 2 | NaI (catalytic) | DMA | - | - | Fair | High | |
| 3 | K₂CO₃ / TBAB | Toluene/Water | 65-70 | 8-10 | - | - |
Table 2: Conditions for the Deprotection of Trityl Olmesartan Medoxomil
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Acetic Acid | Water | 25 | 1 | 100 | - | |
| 2 | Sulfuric Acid | Acetone/Water | 40 | 2.5 | 90 | - | |
| 3 | Acetic Acid | Aqueous | 55-60 | 1-2 | - | - | |
| 4 | Conc. HCl | Methanol | 25-35 | 2-3 | - | - |
Experimental Protocols
Protocol 1: Synthesis of Trityl Olmesartan Ethyl Ester
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at 25–30°C.
-
Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.
-
Monitor the reaction completion by HPLC.
-
After completion, add acetone (700 L) to the reaction mass at 35-40°C to form a slurry.
-
Cool the resulting slurry to 0–5°C and stir for 30 minutes.
-
Filter the product and dry to obtain pure Trityl Olmesartan Ethyl Ester.
Protocol 2: Purification of Olmesartan Medoxomil
-
Suspend the crude Olmesartan Medoxomil (e.g., 80 kg) in acetone.
-
Heat the suspension and filter the hot solution through hyflo to remove any particulate matter.
-
Add ethyl acetate to the filtrate.
-
Concentrate the solution under ambient pressure at a temperature below 55–60°C.
-
Cool the resulting slurry to 0–5°C and stir for 30 minutes.
-
Filter the product and dry to afford pure Olmesartan Medoxomil as a white crystalline powder.
-
For further purification, suspend the obtained Olmesartan Medoxomil in demineralized water at 25–30°C and stir for 1 hour. Filter and dry the product.
Visualizations
Caption: General workflow for the synthesis of Olmesartan Medoxomil.
Caption: Troubleshooting workflow for low yield in the N-alkylation step.
References
Troubleshooting Olmesartan Medoxomil instability in solution
Welcome to the technical support center for Olmesartan (B1677269) Medoxomil. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of Olmesartan Medoxomil in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Olmesartan Medoxomil solution is showing signs of degradation shortly after preparation. What are the common causes?
A1: Olmesartan Medoxomil is a prodrug containing an ester linkage, which makes it susceptible to hydrolysis in aqueous media.[1][2][3] The stability of your solution can be influenced by several factors:
-
pH: The hydrolysis rate is pH-dependent and increases significantly in neutral to alkaline conditions.[1][2]
-
Solvent: The choice of solvent is critical. While soluble in organic solvents like DMSO and DMF, its stability in aqueous buffers is limited, and storage of aqueous solutions is not recommended for more than a day.[4]
-
Temperature: Elevated temperatures can accelerate the degradation process.[5][6]
-
Presence of Oxidizing Agents: Olmesartan Medoxomil is susceptible to oxidative degradation.[5][6][7]
-
Light Exposure: Although generally considered more stable under photolytic conditions compared to other stressors, prolonged exposure to UV light can lead to degradation.[5][7]
Q2: What is the primary degradation pathway for Olmesartan Medoxomil in solution?
A2: The most significant degradation pathway is the hydrolysis of the medoxomil ester moiety. This reaction cleaves the ester bond, releasing the active metabolite, Olmesartan.[5][8] This hydrolysis can be catalyzed by acids, bases, or enzymes (esterases).[5][8] The 4-methyl-1,3-dioxol-2-one (B13678321) ring and the tetrazole ring have also been identified as potential sites for alkaline degradation.[9]
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my Olmesartan Medoxomil sample. What could they be?
A3: Unexpected peaks are likely degradation products. Forced degradation studies have identified several degradation products formed under various stress conditions such as acidic, basic, and oxidative environments.[5][6][10] To confirm the identity of these peaks, a validated stability-indicating HPLC method should be used, which can effectively separate Olmesartan Medoxomil from its degradation products.[5][11]
Q4: How can I prepare a stable stock solution of Olmesartan Medoxomil?
A4: For maximum stability, it is recommended to prepare stock solutions in a suitable organic solvent such as DMSO, DMF, or acetonitrile (B52724), where it is more soluble and stable.[3][4] These stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light.[3][4] Aqueous working solutions should be prepared fresh from the stock solution immediately before use.[3][4]
Q5: What are the ideal pH and temperature conditions for working with Olmesartan Medoxomil in aqueous solutions to minimize degradation?
A5: To minimize hydrolysis, it is best to work at an acidic pH. Studies have shown that the rate of hydrolysis is slower in acidic conditions (e.g., pH 1.2) compared to neutral or alkaline conditions.[1][2] Experiments should be conducted at controlled, low temperatures whenever possible to further reduce the degradation rate.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Prepared Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Assay results show a significant decrease in Olmesartan Medoxomil concentration over a short period. | Hydrolysis due to inappropriate pH. | 1. Measure the pH of your solution. 2. If the pH is neutral or alkaline, consider acidifying the solution. Studies show greater stability at lower pH values.[1][2] 3. Prepare fresh solutions immediately before use. |
| Inappropriate solvent. | 1. Avoid prolonged storage in aqueous buffers.[4] 2. Prepare stock solutions in high-purity organic solvents like DMSO or DMF.[4] 3. For aqueous experiments, add the stock solution to the aqueous medium just before the experiment begins. | |
| Elevated temperature. | 1. Store stock solutions at recommended low temperatures (-20°C).[4] 2. Conduct experiments at a controlled room temperature or on ice if the protocol allows. |
Issue 2: Appearance of Unknown Peaks in Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Additional peaks, other than the main drug peak, are observed in the HPLC chromatogram. | Degradation of the sample. | 1. Review the sample preparation and storage conditions (pH, solvent, temperature, light exposure). 2. Perform a forced degradation study on a reference standard to identify the retention times of potential degradation products under different stress conditions (acid, base, oxidation).[5] |
| Contamination. | 1. Ensure all glassware and solvents are clean and of high purity. 2. Inject a blank (solvent) to check for system contamination. | |
| Non-optimized analytical method. | 1. Ensure you are using a validated stability-indicating HPLC method.[5][11] 2. Optimize chromatographic parameters (e.g., mobile phase composition, pH, gradient) to achieve better separation of the drug from its impurities and degradation products. |
Data Presentation
Table 1: Solubility of Olmesartan Medoxomil in Various Solvents
| Solvent | Solubility (mg/mL) | Mole Fraction Solubility (at 298.15 K) | Classification | Reference |
| Water | - | 2.32 x 10⁻⁷ | Practically Insoluble | [12] |
| Ethanol | ~0.2 | 4.67 x 10⁻⁴ | Slightly Soluble | [4][12] |
| Propylene Glycol | - | 9.23 x 10⁻⁵ | Slightly Soluble | [12] |
| Polyethylene Glycol-400 | - | 2.58 x 10⁻³ | Soluble | [12] |
| Transcutol | - | 2.48 x 10⁻³ | Soluble | [12] |
| DMSO | ~20 | - | Soluble | [4] |
| Dimethyl Formamide (DMF) | ~30 | - | Soluble | [4] |
Table 2: Summary of Forced Degradation Studies of Olmesartan Medoxomil
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| 1N HCl | 60°C | - | Significant | [5] |
| 0.1M HCl | 60°C | - | 47.56 | [6] |
| 1N NaOH | 60°C | - | Significant | [5] |
| 0.1M NaOH | 60°C | 60 min | 48.92 | [6] |
| 3% H₂O₂ | 60°C | - | Significant | [5] |
| 3% H₂O₂ | 50°C | - | 41.88 | [6] |
| Thermal | 60°C | 48 hours | No major degradation | [5] |
| Thermal | 100°C | 24 hours | 26.38 | [6] |
| Photolytic (UV) | - | 48 hours | No major degradation | [5] |
| Photolytic (UV) | - | 7 days | No degradation | [6] |
Table 3: Hydrolysis of Olmesartan Medoxomil at 37°C in Different pH Buffers over 28 Hours
| pH | % Hydrolyzed | Reference |
| 1.2 | 18 | [1] |
| 3.5 | 41 | [1] |
| 4.6 | 61 | [1] |
| 6.0 | 60 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Olmesartan Medoxomil
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Olmesartan Medoxomil at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[10]
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2-8 hours).[5][13] After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to the desired concentration for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N or 1N NaOH. Keep the mixture at room temperature or heat at 60°C for a specified period (e.g., 30 minutes to 4 hours).[6][10] After cooling, neutralize the solution with HCl and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).[5][7] Keep the solution at room temperature for a specified period (e.g., 48 hours).[10] Dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug powder in a thin layer in a petri dish to a high temperature (e.g., 60-100°C) in a hot-air oven for a specified period (e.g., 10 days).[6][10] Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug powder in a thin layer in a petri dish to UV light (e.g., in a UV chamber) for a specified duration, ensuring a total light exposure of 1.2 x 10⁶ lx h.[10] Dissolve the stressed powder in the mobile phase for analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the formation of degradation products and the decrease in the peak area of the parent drug.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a stability-indicating HPLC method for the analysis of Olmesartan Medoxomil and its degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
References
- 1. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsr.com [ijpsr.com]
Technical Support Center: Enhancing Olmesartan Medoxomil Bioavailability in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Olmesartan (B1677269) Medoxomil in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Olmesartan Medoxomil?
Olmesartan Medoxomil, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low and variable oral bioavailability (approximately 26-28.6%) due to several factors[1][2][3][4][5]. The primary reasons include:
-
Poor Aqueous Solubility: Olmesartan Medoxomil is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: The drug is a substrate for the P-gp efflux transporter in the intestinal mucosa, which actively pumps the absorbed drug back into the intestinal lumen, thereby reducing its net absorption.
-
Presystemic Metabolism: Olmesartan Medoxomil is a prodrug that is hydrolyzed to its active metabolite, olmesartan. Uncontrolled enzymatic conversion in the gastrointestinal tract can limit the amount of the prodrug available for absorption.
Q2: What are the most common formulation strategies to improve the bioavailability of Olmesartan Medoxomil?
Several advanced formulation strategies have been successfully employed to overcome the bioavailability challenges of Olmesartan Medoxomil. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media like gastrointestinal fluids. This increases the surface area for drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that encapsulate the drug, protecting it from degradation and enhancing its absorption via lymphatic transport, which can bypass first-pass metabolism.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level, which can enhance its solubility and dissolution rate. Common methods include solvent evaporation and hot-melt extrusion.
-
Nanoemulsions and Nanosuspensions: These formulations reduce the particle size of the drug to the nanometer range, thereby increasing the surface area and dissolution velocity.
Q3: How do SNEDDS improve the bioavailability of Olmesartan Medoxomil?
SNEDDS enhance the oral bioavailability of Olmesartan Medoxomil through multiple mechanisms:
-
Enhanced Solubilization: The lipidic components of SNEDDS keep the lipophilic drug in a solubilized state in the gastrointestinal tract.
-
Increased Surface Area: The formation of nano-sized droplets provides a large interfacial surface area for drug partitioning and absorption.
-
Inhibition of P-gp Efflux: Certain surfactants used in SNEDDS formulations, such as Cremophor® EL and Tween® 80, can inhibit the P-gp efflux pump, thereby increasing the intracellular concentration of the drug.
-
Lymphatic Transport: The lipidic nature of the formulation can promote lymphatic uptake, partially avoiding hepatic first-pass metabolism.
-
Improved Permeability: SNEDDS can fluidize the intestinal cell membrane and open tight junctions, facilitating both transcellular and paracellular drug transport.
Troubleshooting Guides
Troubleshooting for Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor self-emulsification or long emulsification time (> 1-2 minutes) | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB (Hydrophile-Lipophile Balance) of the surfactant system.- High viscosity of the formulation. | - Optimize the Smix (surfactant:co-surfactant) ratio. Ternary phase diagrams are essential for identifying the optimal self-emulsifying region.- Select a surfactant with a higher HLB value or a combination of surfactants to achieve an optimal HLB.- Consider using a co-surfactant (e.g., Transcutol HP) to reduce the interfacial tension and viscosity. |
| Formation of large droplets or precipitation of the drug upon dilution | - The formulation is outside the self-nanoemulsifying region.- The drug is not fully solubilized in the SNEDDS components.- The amount of drug loaded exceeds the solubilization capacity of the system. | - Re-evaluate the ternary phase diagram and adjust the component ratios.- Perform equilibrium solubility studies of Olmesartan Medoxomil in various oils, surfactants, and co-surfactants to select the most suitable excipients.- Reduce the drug loading and re-evaluate the formulation's performance. |
| Phase separation or instability of the nanoemulsion over time | - Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Coalescence of droplets. | - Optimize the surfactant and co-surfactant concentration to provide a stable interfacial film.- Evaluate the zeta potential of the nanoemulsion. A higher absolute zeta potential value (typically > ±20 mV) indicates better stability due to electrostatic repulsion between droplets. |
Troubleshooting for Solid Lipid Nanoparticle (SLN) Preparation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Large particle size or high Polydispersity Index (PDI) | - Inefficient homogenization or sonication.- Inappropriate lipid or surfactant concentration.- Aggregation of nanoparticles. | - Increase the homogenization speed/time or sonication power/duration.- Optimize the concentration of the lipid and surfactant. A central composite design can be used for systematic optimization.- Ensure sufficient surfactant concentration to stabilize the nanoparticle surface and prevent aggregation. |
| Low drug entrapment efficiency | - Poor solubility of the drug in the lipid matrix.- Drug partitioning into the external aqueous phase during preparation.- Drug expulsion during lipid crystallization. | - Select a lipid in which Olmesartan Medoxomil has high solubility (e.g., Glyceryl monostearate).- Rapidly cool the hot emulsion to promote rapid lipid solidification and entrap the drug.- Consider using a mixture of lipids (for NLCs) to create imperfections in the crystal lattice, providing more space for drug accommodation. |
| Instability of SLN dispersion (e.g., aggregation, gelation) | - Insufficient surface stabilization.- Particle growth over time. | - Increase the surfactant concentration or use a combination of surfactants.- Evaluate the zeta potential; a higher absolute value indicates better stability.- Store the SLN dispersion at an appropriate temperature (e.g., 4°C) to minimize particle growth. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Olmesartan Medoxomil in various formulations from experimental studies in rats and rabbits.
Table 1: Pharmacokinetic Parameters of Olmesartan Medoxomil in Different Formulations (Rat Models)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Drug Suspension/Plain Drug | ~700 | - | ~6700 | 100 | |
| Solid Lipid Nanoparticles (SLNs) | 1610 | - | 15492.50 | ~230 | |
| Drug Suspension | - | - | - | 100 | |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Elevated | Shortened | 2.7-fold increase | 270 | |
| Coarse Suspension | - | - | - | 100 | |
| Solid Lipid Nanoparticles (SLNs) | - | - | 7.21-fold increase | 721 | |
| Nanosuspension | - | - | 3.52-fold increase | 352 | |
| Nanoemulsion | - | - | 2.8-fold increase | 280 | |
| Amorphous Solid Dispersion (Hot-Melt Extrusion) | Increased | Short | - | 201.60 | |
| LeciPlex Nanocarriers | 3480 | 2 | 41170 | ~358 | |
| Drug Suspension | 1320 | 1 | 11480 | 100 |
Table 2: Pharmacokinetic Parameters of Olmesartan Medoxomil in Different Formulations (Rabbit Model)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Benicar® Tablets | - | - | - | 100 | |
| SNEDDS (F6) | Higher | Shorter | Larger | - |
Experimental Protocols
Protocol 1: Preparation of Olmesartan Medoxomil Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., Glyceryl monostearate) and dissolve it by heating to 5-10°C above its melting point.
-
Add the accurately weighed amount of Olmesartan Medoxomil to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer, Tween 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Primary Emulsion:
-
Add the hot aqueous phase dropwise to the hot lipid phase under continuous high-speed homogenization (e.g., 8000-12000 rpm) for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Formation of Nanoemulsion:
-
Subject the primary emulsion to high-energy ultrasonication using a probe sonicator for a defined period (e.g., 5-10 minutes) to reduce the droplet size to the nanometer range.
-
-
Formation of SLNs:
-
Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the prepared SLNs for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a validated analytical method like HPLC.
-
Protocol 2: Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is based on the simple mixing of components.
-
Screening of Excipients:
-
Determine the solubility of Olmesartan Medoxomil in various oils (e.g., Capryol 90, Capmul MCM), surfactants (e.g., Cremophor RH40, Tween 20), and co-surfactants (e.g., Transcutol HP, PEG 400) to select the most suitable excipients.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the self-emulsification process by adding a small amount of each formulation to a specific volume of water and gently agitating.
-
Identify the region in the phase diagram that forms clear or slightly bluish, stable nanoemulsions.
-
-
Preparation of Olmesartan-Loaded SNEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram.
-
Add the accurately weighed amount of Olmesartan Medoxomil to the mixture.
-
Gently heat (e.g., at 40°C) and vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.
-
-
Characterization:
-
Evaluate the self-emulsification time and efficiency by adding the SNEDDS formulation to water and observing the time taken for complete dispersion.
-
Determine the droplet size, PDI, and zeta potential of the resulting nanoemulsion after dilution with water.
-
Assess the drug content and loading efficiency.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of Olmesartan Medoxomil formulations in rats.
-
Animal Handling and Dosing:
-
Use healthy male Wistar or Sprague-Dawley rats (180-220 g).
-
Fast the animals overnight (e.g., 12 hours) before the experiment, with free access to water.
-
Divide the rats into groups (e.g., control group receiving drug suspension, test group receiving the new formulation).
-
Administer the formulation orally via gavage at a specified dose of Olmesartan Medoxomil (e.g., 8 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Extract Olmesartan (the active metabolite) from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method. A common method involves adding acetonitrile (B52724) to precipitate proteins, followed by centrifugation.
-
Quantify the concentration of Olmesartan in the plasma samples using a validated HPLC or LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of Olmesartan versus time.
-
Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control formulation.
-
Visualizations
Caption: Factors limiting Olmesartan bioavailability and corresponding formulation strategies.
Caption: Workflow for SNEDDS formulation development and in vivo evaluation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Solid lipid nanoparticles as vesicles for oral delivery of olmesartan medoxomil: formulation, optimization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Method Validation for Olmesartan Medoxomil Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the quantification of Olmesartan Medoxomil in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why am I observing a poor peak shape or peak tailing for Olmesartan?
Answer: Poor peak shape for Olmesartan can arise from several factors related to the mobile phase, column, or sample preparation.
-
Mobile Phase pH: The pH of the mobile phase is critical. Olmesartan is an acidic compound, and a mobile phase with an appropriate pH is necessary to ensure it is in a single ionic state. A pH around 3.5, adjusted with orthophosphoric acid, has been shown to provide good peak shape.
-
Column Choice: A C18 column is commonly used and effective for the separation of Olmesartan.[1][2][3] Ensure the column is not degraded and is appropriate for the mobile phase conditions.
-
Sample Solvent: The solvent used to dissolve the extracted sample should be compatible with the mobile phase. Dissolving the final residue in the mobile phase itself is a common practice to ensure good peak shape.[4]
Question: My assay is showing low sensitivity or a high limit of quantification (LLOQ). How can I improve it?
Answer: Low sensitivity can be a significant challenge. Here are some common causes and solutions:
-
Ionization Efficiency (LC-MS/MS): For LC-MS/MS methods, electrospray ionization (ESI) in negative ion mode generally provides high ionization efficiency and excellent sensitivity for Olmesartan.[4] Ensure your mass spectrometer is tuned and calibrated correctly for the specific m/z transitions of Olmesartan (e.g., m/z 445.20 → 148.90).
-
Extraction Recovery: The efficiency of the extraction method from the biological matrix is crucial. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be effective. For LLE, a mixture of diethyl ether and dichloromethane (B109758) has been successfully used. Optimizing the extraction solvent and procedure can significantly improve recovery and, consequently, sensitivity.
-
Matrix Effects: Biological samples can contain endogenous components that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Using a stable isotope-labeled internal standard (e.g., Olmesartan D6) can help to compensate for these effects. A thorough cleaning of the sample extract is also important.
Question: I am seeing interfering peaks near the retention time of Olmesartan. What could be the cause?
Answer: Interfering peaks can compromise the selectivity and accuracy of your assay.
-
Endogenous Matrix Components: The biological matrix itself is a primary source of interference. The selectivity of the method should be established by analyzing at least six different batches of blank matrix. If interference is observed, refining the sample preparation method (e.g., by using a more selective SPE sorbent or a different LLE solvent system) is necessary.
-
Metabolites: While Olmesartan medoxomil is rapidly hydrolyzed to Olmesartan, which is the primary active metabolite, it's essential to ensure that other potential metabolites are not interfering with the quantification of the parent drug if that is the target. The chromatographic method should be able to resolve Olmesartan from any potential interfering compounds.
-
Carryover: This can occur if traces of a high-concentration sample are injected with a subsequent low-concentration or blank sample. This can be evaluated by injecting a blank sample after the upper limit of quantification (ULOQ) standard. Proper washing of the autosampler needle and injection port between samples is critical to minimize carryover.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the method validation for Olmesartan quantification.
Question: What is a typical linearity range for Olmesartan quantification in plasma?
Answer: The linearity range for Olmesartan quantification in plasma can vary depending on the analytical technique and the expected concentrations in the study samples. For LC-MS/MS methods, a wide linear range is often achievable. For instance, ranges of 5.002–2,599.934 ng/mL, 4.82–1928 ng/mL, and 5–2,500 ng/mL have been reported and validated. An HPLC-UV method might have a higher LLOQ and a different range, such as 50-150 µg/mL in tablet dosage forms, which is significantly higher than what is needed for biological samples. The chosen range should be appropriate for the pharmacokinetic profile of the drug at the administered dose.
Question: How should the stability of Olmesartan in biological samples be assessed?
Answer: The stability of Olmesartan in the biological matrix must be thoroughly evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Key stability assessments include:
-
Freeze-Thaw Stability: This evaluates the stability of the analyte after multiple cycles of freezing and thawing. Typically, at least three cycles are evaluated.
-
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.
-
Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock Solution Stability: The stability of the stock solutions of Olmesartan and the internal standard at room and refrigerated temperatures should also be confirmed.
Question: What are the acceptable criteria for accuracy and precision during method validation?
Answer: According to regulatory guidelines (e.g., FDA and EMA), for the intra- and inter-day accuracy and precision, the mean concentration should be within ±15% of the nominal concentration for all quality control (QC) samples (low, medium, and high). For the LLOQ, it should be within ±20%. The precision, measured as the relative standard deviation (%RSD) or coefficient of variation (%CV), should not exceed 15% for the QC samples and 20% for the LLOQ.
Quantitative Data Summary
The following tables summarize typical validation parameters for Olmesartan quantification using LC-MS/MS in human plasma, as reported in the literature.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Olmesartan in Human Plasma
| Parameter | Reported Value | Reference |
| Linearity Range | 5.002–2,599.934 ng/mL | |
| 4.82–1,928 ng/mL | ||
| 5–2,500 ng/mL | ||
| Correlation Coefficient (r²) | > 0.99 | |
| > 0.99 | ||
| Lower Limit of Quantification (LLOQ) | 5.002 ng/mL | |
| 4.82 ng/mL | ||
| 5 ng/mL |
Table 2: Accuracy and Precision of a Validated LC-MS/MS Method for Olmesartan
| Quality Control Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Reference |
| LLOQ (Low) | 3.23% | -1.46% | 9.02% | -5.00% | |
| Low QC | 3.07% | -3.93% | 7.54% | -4.27% | |
| Medium QC | 3.98% | 0.00% | 6.89% | -1.98% | |
| High QC | 4.31% | -1.50% | 5.92% | -0.73% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Olmesartan in Human Plasma
This protocol is based on a validated method using liquid-liquid extraction.
1. Preparation of Stock and Working Solutions:
-
Stock Solution: Prepare a stock solution of Olmesartan (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the stock solution to create calibration curve standards and quality control samples at various concentrations.
-
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., Olmesartan D6) and a working solution at a fixed concentration (e.g., 2000 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 300 µL of plasma sample (blank, standard, QC, or unknown) into a labeled tube.
-
Add 50 µL of the internal standard working solution to all tubes except the blank.
-
Vortex the samples for approximately 1 minute.
-
Add 100 µL of a buffer solution (e.g., 2% formic acid in water).
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex the samples for 10 minutes.
-
Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 600 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 2 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) in a ratio of 80:20 (v/v).
-
Flow Rate: Typically 0.8 to 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Olmesartan: m/z 445.20 → 148.90
-
Olmesartan D6 (IS): m/z 451.40 → 154.30
-
Visualizations
Caption: Experimental workflow for Olmesartan quantification.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. LC–MS–MS Determination of Olmesartan in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize batch-to-batch variability of synthesized Olmesartan Medoxomil
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing batch-to-batch variability in the synthesis of Olmesartan (B1677269) Medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Olmesartan Medoxomil?
A1: The most prevalent synthetic strategies for Olmesartan Medoxomil typically involve the coupling of a protected Olmesartan core with a medoxomil side chain. A common route involves the N-alkylation of an imidazole (B134444) derivative with a substituted biphenyl (B1667301) compound, followed by saponification and esterification to introduce the medoxomil group.[1][2] Finally, a deprotection step, often the removal of a trityl group, yields the final product.[1][3] Alternative approaches, including one-pot syntheses and continuous flow processes, have also been developed to improve efficiency and reduce impurities.[4]
Q2: What are the primary sources of batch-to-batch variability in Olmesartan Medoxomil synthesis?
A2: Batch-to-batch variability in Olmesartan Medoxomil synthesis can arise from several factors:
-
Raw Material Quality: Variations in the purity and physical properties of starting materials and reagents can significantly impact the reaction outcome.
-
Process Parameters: Inconsistent control of critical process parameters such as temperature, reaction time, pH, and agitation speed can lead to incomplete reactions or the formation of side products.
-
Impurity Profile: The formation of various process-related impurities is a major contributor to variability. These can include unreacted intermediates, degradation products, and isomers.
-
Isolation and Purification: Differences in crystallization conditions, solvent purity, and drying procedures can affect the yield, crystal form, and overall purity of the final Active Pharmaceutical Ingredient (API).
Q3: What are the critical quality attributes (CQAs) of Olmesartan Medoxomil that are most affected by synthesis variability?
A3: The key CQAs of Olmesartan Medoxomil that are sensitive to manufacturing variations include:
-
Assay and Purity: The percentage of the desired active ingredient and the levels of impurities are critical for safety and efficacy.
-
Impurity Profile: The identity and quantity of each impurity must be carefully controlled and monitored.
-
Physical Properties: Crystal form, particle size distribution, and solubility can be affected by the synthesis and work-up conditions, which in turn can influence the drug's bioavailability.
-
Residual Solvents: The amount of residual solvents from the synthesis and purification steps must be below acceptable limits.
Q4: How can Quality by Design (QbD) principles be applied to minimize variability?
A4: Applying QbD principles involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. For Olmesartan Medoxomil synthesis, this includes:
-
Identifying Critical Process Parameters (CPPs): Using techniques like Design of Experiments (DoE) to identify process variables that have a significant impact on CQAs.
-
Establishing a Design Space: Defining a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
-
Implementing a Control Strategy: This can include in-process controls and real-time monitoring to ensure the process remains within the design space.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Olmesartan Medoxomil.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction in one or more steps. | - Monitor reaction completion using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure accurate stoichiometry of reactants.- Verify the quality and activity of reagents and catalysts. |
| Degradation of product or intermediates. | - Optimize reaction temperature and time to minimize degradation.- Investigate the stability of intermediates under the reaction conditions. | |
| Suboptimal work-up and isolation procedures. | - Ensure proper pH adjustment during extractions.- Optimize crystallization conditions (solvent system, temperature profile) to maximize recovery. | |
| High Impurity Levels | Formation of known process-related impurities (e.g., Olmesartan acid, N-alkylated impurities, regioisomers). | - Carefully control reaction conditions (temperature, stoichiometry) to disfavor impurity formation.- Purify intermediates to remove precursors to impurities.- Develop and validate an effective purification method for the final product (e.g., recrystallization, chromatography). |
| Incomplete conversion of starting materials or intermediates. | - Increase reaction time or temperature as appropriate, while monitoring for degradation.- Consider using a more active catalyst or a different solvent system. | |
| Inconsistent Crystal Form or Particle Size | Variations in crystallization conditions. | - Tightly control the cooling rate, agitation speed, and solvent composition during crystallization.- Consider seeding the crystallization with crystals of the desired polymorph. |
| Presence of impurities that inhibit or alter crystal growth. | - Improve the purity of the material being crystallized. | |
| Batch Fails to Meet Purity Specifications | Inadequate analytical method to detect all impurities. | - Develop and validate a stability-indicating HPLC method capable of separating all known and potential impurities. |
| Carry-over of impurities from previous steps. | - Implement purification steps for key intermediates. |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Determination of Olmesartan Medoxomil
This protocol is a general guideline and may require optimization based on the specific impurities present and the instrumentation used.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium (B1175870) acetate (B1210297) buffer for pH adjustment.
-
Olmesartan Medoxomil reference standard
-
Samples of synthesized Olmesartan Medoxomil
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.5) and an organic solvent (e.g., acetonitrile and/or methanol). A common mobile phase composition is a mixture of methanol, acetonitrile, and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 260 nm
-
Injection Volume: 10-20 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Olmesartan Medoxomil reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the synthesized Olmesartan Medoxomil sample in the same diluent and at a similar concentration to the standard solution.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the Olmesartan Medoxomil peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by the area normalization method or by using the response factor of the standard.
-
Identify and quantify impurities based on their relative retention times and response factors, if known.
Data Presentation
Table 1: Impact of N-Alkylation Reaction Conditions on Purity and Yield of Trityl Olmesartan Ethyl Ester
| Entry | Molar Eq. of Reactant 3 | Molar Eq. of K2CO3 | Temperature (°C) | Purity of Product 4 (%) | Yield of Product 4 (%) |
| 1 | 1.05 | 1.25 | 40-45 | 95 | 80 |
| 2 | 1.02 | 1.25 | 40-45 | 97 | 85 |
| 3 | 1.00 | 1.25 | 40-45 | 98 | 88 |
| 4 | 0.98 | 1.25 | 40-45 | 98 | 90 |
| 5 | 0.95 | 1.25 | 40-45 | 97 | 86 |
| 6 | 0.98 | 1.50 | 40-45 | 96 | 84 |
| 7 | 0.98 | 1.00 | 40-45 | 95 | 82 |
| 8 | 0.98 | 1.25 | 50-55 | 94 | 78 |
Data adapted from a study on process optimization. Reactant 3 refers to 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide and Product 4 is Trityl Olmesartan Ethyl Ester.
Visualizations
Diagram 1: Simplified Synthetic Pathway of Olmesartan Medoxomil
Caption: A high-level overview of the synthetic route to Olmesartan Medoxomil.
Diagram 2: Troubleshooting Workflow for High Impurity Levels
Caption: A logical workflow for investigating and resolving high impurity levels.
Diagram 3: Relationship Between CPPs and CQAs
Caption: Mapping of critical process parameters to critical quality attributes.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Resolving poor solubility issues of Olmesartan Medoxomil for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Olmesartan (B1677269) Medoxomil in in vitro assays.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Working Solutions
Q1: I dissolved Olmesartan Medoxomil in an organic solvent to make a stock solution, but it precipitates when I dilute it with my aqueous cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of Olmesartan Medoxomil.[1][2][3] Here are several strategies to overcome this:
-
Optimize the Organic Solvent Concentration: Minimize the concentration of the organic solvent in your final working solution. While organic solvents like DMSO and DMF are necessary to dissolve Olmesartan Medoxomil, high concentrations can be toxic to cells.[4] It is recommended to keep the final DMSO or DMF concentration in the cell culture medium below 0.5%.
-
Use a Co-solvent System: A mixture of an organic solvent and a buffer can improve solubility. For instance, a 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve Olmesartan Medoxomil up to approximately 0.5 mg/mL.[4]
-
Incorporate Surfactants: The use of a low concentration of a surfactant can help maintain the solubility of Olmesartan Medoxomil in aqueous solutions. Sodium lauryl sulfate (B86663) (SLS) at concentrations around 0.5% (w/v) in a pH 6.8 buffer has been used to improve its dissolution.
-
Consider Solid Dispersion Techniques: For non-cellular assays, preparing a solid dispersion of Olmesartan Medoxomil with a hydrophilic carrier can significantly enhance its aqueous solubility. Common carriers include Poloxamer-188 and crospovidone.
Issue: Low and Inconsistent Results in In Vitro Assays
Q2: My experimental results with Olmesartan Medoxomil are variable. Could this be related to its solubility?
A2: Yes, poor solubility can lead to inconsistent and lower-than-expected concentrations of the active compound in your assay, resulting in variability.
-
Ensure Complete Dissolution of Stock Solution: Before preparing working solutions, ensure your Olmesartan Medoxomil is fully dissolved in the organic solvent. Sonication can aid in this process.
-
Prepare Fresh Working Solutions: Olmesartan Medoxomil is sparingly soluble in aqueous buffers, and we do not recommend storing the aqueous solution for more than one day. It is best to prepare fresh working solutions for each experiment to avoid precipitation over time.
-
Solution Stability: The stability of Olmesartan Medoxomil in solution can be pH-dependent. It has higher solubility in acidic (pH 1.2) and alkaline (pH 8.0) conditions and lower solubility in the pH range of 4.0 to 6.0. Consider the pH of your assay medium.
Frequently Asked Questions (FAQs)
Q3: What are the recommended solvents for preparing a stock solution of Olmesartan Medoxomil?
A3: Olmesartan Medoxomil is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific in vitro assay and cellular toxicity limits.
-
Dimethylformamide (DMF): Solubility is approximately 30 mg/mL.
-
Dimethyl sulfoxide (B87167) (DMSO): Solubility is approximately 20 mg/mL to 80 mg/mL.
-
Ethanol: Solubility is approximately 0.2 mg/mL.
For maximum solubility in aqueous buffers, it is recommended to first dissolve Olmesartan Medoxomil in DMF and then dilute it with the aqueous buffer of choice.
Q4: What is the mechanism of action of Olmesartan Medoxomil?
A4: Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, in the body. Olmesartan is a selective angiotensin II type 1 (AT1) receptor blocker. It works by inhibiting the binding of angiotensin II to the AT1 receptor, which in turn blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Q5: Are there alternative formulation strategies to improve the solubility of Olmesartan Medoxomil for research purposes?
A5: Yes, various formulation strategies have been explored to enhance the solubility of Olmesartan Medoxomil, which is a BCS Class II drug known for its low solubility and high permeability. These include:
-
Solid Dispersions: Using carriers like urea, PEG 4000, HPMC, and Poloxamer-407 can improve solubility and dissolution rate.
-
Complexation with Cyclodextrins: Inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to increase solubility.
-
Nanomicelles: Formulating Olmesartan Medoxomil into nanomicelles using carriers like Soluplus can enhance its dissolution.
Data Presentation
Table 1: Solubility of Olmesartan Medoxomil in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~ 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~ 20 - 80 mg/mL | |
| Ethanol | ~ 0.2 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | |
| Water | Practically Insoluble | |
| Methanol | Sparingly Soluble | |
| PEG-400 | Higher than in water, ethanol, PG, and EG | |
| Transcutol | Higher than in water, ethanol, PG, and EG |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Olmesartan Medoxomil in DMSO
Materials:
-
Olmesartan Medoxomil (FW: 558.6 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out 5.59 mg of Olmesartan Medoxomil and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within one month.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM Olmesartan Medoxomil stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw an aliquot of the 10 mM Olmesartan Medoxomil stock solution at room temperature.
-
In a sterile polypropylene tube, perform a serial dilution. For a 100 µM final concentration, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
-
Vortex the tube immediately and gently to ensure a homogenous solution.
-
Use the working solution immediately after preparation. Do not store aqueous working solutions.
Note: The final concentration of DMSO in this working solution is 0.1%, which is generally well-tolerated by most cell lines.
Visualizations
Caption: Mechanism of action of Olmesartan.
Caption: Experimental workflow for using Olmesartan Medoxomil.
References
Mitigating potential toxicity of Olmesartan Medoxomil in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olmesartan (B1677269) Medoxomil in cell culture.
Frequently Asked Questions (FAQs)
Q1: Is Olmesartan Medoxomil toxic to cells in culture?
A1: Yes, studies have reported that Olmesartan Medoxomil can exhibit cytotoxic effects in various cell lines, including cancer cell lines like MCF-7, HeLa, and A549.[1][2] The toxicity is often dose- and time-dependent.[1]
Q2: What is the mechanism of Olmesartan Medoxomil-induced cytotoxicity?
A2: The primary mechanism of cytotoxicity observed in vitro is the induction of apoptosis (programmed cell death).[1][3] This can be associated with the inhibition of the NF-κB pathway and an increase in reactive oxygen species (ROS), leading to oxidative stress. Key apoptotic proteins such as Bax and caspase-3 may be activated.
Q3: Can the cytotoxic effects of Olmesartan Medoxomil be mitigated?
A3: Yes, co-treatment with antioxidants has shown promise in mitigating Olmesartan-induced cytotoxicity. For instance, the antioxidant Rutin has been demonstrated to improve the viability of cells treated with Olmesartan by reducing ROS levels. Other antioxidants like N-acetyl-cysteine (NAC) and α-lipoic acid may also be beneficial in reducing oxidative stress.
Q4: Does Olmesartan Medoxomil always induce apoptosis?
A4: Not necessarily. In some contexts, Olmesartan has been shown to have protective effects against apoptosis induced by other agents, such as oxidized low-density lipoprotein (ox-LDL) in endothelial cells. This suggests that the effect of Olmesartan can be cell-type and context-dependent.
Q5: What is the active form of the drug in cell culture?
A5: Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Olmesartan. In cell culture, this conversion may also occur, depending on the presence of esterases in the cell type or serum used in the culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment with Olmesartan Medoxomil. | The concentration of Olmesartan Medoxomil is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations to identify a suitable working concentration that achieves the desired biological effect without excessive toxicity. |
| The cell line is particularly sensitive to Olmesartan Medoxomil-induced apoptosis or oxidative stress. | Co-treat the cells with an antioxidant, such as Rutin or N-acetyl-cysteine (NAC), to mitigate oxidative stress-induced cell death. Optimize the concentration of the antioxidant through titration experiments. | |
| The duration of the treatment is too long. | Conduct a time-course experiment to determine the optimal treatment duration. Shorter exposure times may be sufficient to observe the desired effects without causing widespread cell death. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. It is crucial to treat cells when they are in the logarithmic growth phase. |
| Degradation of Olmesartan Medoxomil in the stock solution. | Prepare fresh stock solutions of Olmesartan Medoxomil in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Unexpected or off-target effects observed. | The observed effects may be independent of the AT1 receptor, which is the primary target of Olmesartan. | Investigate downstream signaling pathways that have been reported to be affected by Olmesartan, such as the NF-κB and MAPK pathways, to better understand the observed phenotype. |
Quantitative Data Summary
Table 1: Cytotoxicity of Olmesartan Medoxomil in Different Cell Lines
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| A549 (Lung Cancer) | MTT | 35.96 ± 0.45 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Assessment of Olmesartan Medoxomil Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of Olmesartan Medoxomil on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Olmesartan Medoxomil
-
DMSO (for dissolving Olmesartan Medoxomil)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of Olmesartan Medoxomil in DMSO.
-
Prepare serial dilutions of Olmesartan Medoxomil in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Olmesartan Medoxomil or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Mitigation of Olmesartan Medoxomil-Induced Cytotoxicity with an Antioxidant
This protocol describes how to test the ability of an antioxidant, such as Rutin, to mitigate the cytotoxic effects of Olmesartan Medoxomil.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Olmesartan Medoxomil
-
Rutin (or another antioxidant)
-
DMSO
-
96-well cell culture plates
-
MTT solution
-
Solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Prepare stock solutions of Olmesartan Medoxomil and Rutin in DMSO.
-
Prepare treatment media containing:
-
Vehicle control (DMSO)
-
Olmesartan Medoxomil at a cytotoxic concentration (e.g., near the IC50 value)
-
Rutin at various concentrations
-
Olmesartan Medoxomil in combination with each concentration of Rutin
-
-
Remove the old medium and add 100 µL of the respective treatment media to the wells.
-
Incubate for the desired duration.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Compare the viability of cells treated with Olmesartan Medoxomil alone to those co-treated with Rutin to determine if the antioxidant provides a protective effect.
Visualizations
Caption: Troubleshooting workflow for Olmesartan Medoxomil-induced cytotoxicity.
Caption: Potential signaling pathway of Olmesartan-induced apoptosis and its mitigation.
References
Validation & Comparative
Olmesartan Medoxomil: A Comparative Efficacy Analysis Against Other Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Olmesartan (B1677269) Medoxomil's Performance Based on Experimental Data.
Olmesartan medoxomil, an angiotensin II receptor blocker (ARB), has demonstrated significant efficacy in the management of hypertension. This guide provides a comprehensive comparison of olmesartan medoxomil with other ARBs, focusing on antihypertensive effects and potential adverse events, supported by data from key clinical trials.
Comparative Antihypertensive Efficacy
Multiple head-to-head clinical trials and meta-analyses have consistently shown olmesartan medoxomil to be a potent agent for blood pressure reduction, often demonstrating superior or non-inferior efficacy compared to other ARBs such as losartan (B1675146), valsartan, and irbesartan.[1][2][3][4]
A meta-analysis of 22 randomized controlled trials involving 4,892 patients concluded that olmesartan provides greater systolic and diastolic blood pressure reductions compared to losartan and greater systolic blood pressure reduction compared to valsartan.[1] The analysis found no significant difference in the incidence of adverse events between olmesartan and other ARBs, including losartan, valsartan, candesartan, and irbesartan.
Quantitative Data Summary
The following tables summarize the comparative efficacy of olmesartan medoxomil in reducing blood pressure from key head-to-head clinical trials.
Table 1: Reduction in Mean Seated Cuff Diastolic Blood Pressure (DBP) at 8 Weeks
| ARB Comparison | Olmesartan Medoxomil (20 mg/day) | Comparator ARB | Mean DBP Reduction (mmHg) - Olmesartan | Mean DBP Reduction (mmHg) - Comparator | Statistical Significance |
| vs. Losartan | 20 mg | 50 mg | -11.5 | -8.2 | p < 0.05 |
| vs. Valsartan | 20 mg | 80 mg | -11.5 | -7.9 | p < 0.05 |
| vs. Irbesartan | 20 mg | 150 mg | -11.5 | -9.9 | p < 0.05 |
Table 2: Reduction in Mean 24-Hour Ambulatory Systolic Blood Pressure (SBP) at 8 Weeks
| ARB Comparison | Olmesartan Medoxomil (20 mg/day) | Comparator ARB | Mean 24-Hour SBP Reduction (mmHg) - Olmesartan | Mean 24-Hour SBP Reduction (mmHg) - Comparator | Statistical Significance |
| vs. Losartan | 20 mg | 50 mg | -12.5 | -9.0 | p < 0.05 |
| vs. Valsartan | 20 mg | 80 mg | -12.5 | -8.1 | p < 0.05 |
| vs. Irbesartan | 20 mg | 150 mg | -12.5 | -11.3 | Not Statistically Significant |
Mechanism of Action: Angiotensin II Receptor Blockade
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract. Olmesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the binding of angiotensin II to the AT1 receptor, olmesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Statistical analysis plan for the control of blood pressure and risk attenuation-rural Bangladesh, Pakistan, Sri Lanka (COBRA-BPS) trial: a cluster randomized trial for a multicomponent intervention versus usual care in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clario.com [clario.com]
Validating the Antihypertensive Effects of Olmesartan Medoxomil in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of Olmesartan (B1677269) Medoxomil in novel experimental models, supported by experimental data. The information is intended to assist researchers in evaluating its performance relative to other alternatives.
Comparative Efficacy of Olmesartan Medoxomil
Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), has demonstrated significant antihypertensive effects in various preclinical models. This section compares its efficacy against another ARB, Azilsartan (B1666440) Medoxomil, in established and emerging models of hypertension.
Table 1: Comparative Antihypertensive Potency in Spontaneously Hypertensive Rats (SHRs)
| Compound | Parameter | Value | Interpretation |
| Olmesartan Medoxomil | ED25 (mg/kg) | 1.3 | The dose required to achieve 25% of the maximal blood pressure reduction. A higher ED25 suggests lower potency. |
| Azilsartan Medoxomil | ED25 (mg/kg) | 0.41 | A lower ED25 suggests higher potency.[1] |
| Olmesartan Medoxomil | ID50 (mg/kg) | 0.55 | The dose required to inhibit the angiotensin II-induced pressor response by 50%. A higher ID50 suggests lower potency. |
| Azilsartan Medoxomil | ID50 (mg/kg) | 0.12 | A lower ID50 suggests higher potency.[1] |
In conscious spontaneously hypertensive rats (SHRs), a widely used model of essential hypertension, Azilsartan Medoxomil demonstrated greater potency in reducing blood pressure compared to Olmesartan Medoxomil, as indicated by its lower ED25 and ID50 values.[1] While oral administration of both drugs reduced blood pressure, only the two highest doses of Olmesartan Medoxomil (out of 0.1-3mg/kg) showed a significant reduction 24 hours after dosing, whereas all doses of Azilsartan Medoxomil (0.1-1mg/kg) had a significant 24-hour effect.[1]
Table 2: Efficacy in a Renal Hypertensive Dog Model
| Compound | Dose Range (mg/kg) | Observed Effect |
| Olmesartan Medoxomil | 0.3 - 3 | Reduced blood pressure. |
| Azilsartan Medoxomil | 0.1 - 1 | Reduced blood pressure more potently and persistently than Olmesartan Medoxomil.[1] |
In a renal hypertensive dog model, which simulates hypertension driven by the renin-angiotensin system, Azilsartan Medoxomil was found to be more potent and have a more sustained antihypertensive effect compared to Olmesartan Medoxomil.[1]
Table 3: Efficacy in a Monocrotaline-Induced Pulmonary Hypertension Rat Model
| Treatment Group | Key Findings |
| Monocrotaline (B1676716) (MCT) Control | Increased right ventricular systolic pressure (RVSP), lung/body weight ratio, and right ventricle/(left ventricle + septum) weight ratio [RV/(LV+S)]. |
| Olmesartan Medoxomil (2 or 5 mg/kg/day for 3 weeks) | Restored RV/(LV+S) and right ventricular systolic pressure. The higher dose also improved the lung/body weight ratio.[2] |
In a rat model of pulmonary hypertension induced by monocrotaline, long-term treatment with Olmesartan Medoxomil demonstrated beneficial effects by mitigating the development of pulmonary hypertension and subsequent right ventricular hypertrophy.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Spontaneously Hypertensive Rat (SHR) Model
Objective: To assess the dose-dependent antihypertensive effect of orally administered Olmesartan Medoxomil.
Animal Model: Conscious spontaneously hypertensive rats (SHRs).
Methodology:
-
SHRs are acclimatized to the laboratory conditions.
-
Baseline blood pressure is measured using a non-invasive tail-cuff method or via telemetry.
-
Olmesartan Medoxomil is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose solution) for oral administration.
-
Rats are randomly assigned to receive either vehicle or different doses of Olmesartan Medoxomil (e.g., 0.1, 0.3, 1, 3 mg/kg) via oral gavage.
-
Blood pressure is monitored continuously or at specific time points (e.g., 2, 4, 8, and 24 hours) post-administration.
-
The percentage reduction in mean arterial pressure from baseline is calculated for each dose group.
-
Dose-response curves are generated to determine parameters like ED25.
Renal Hypertensive Dog Model
Objective: To compare the potency and duration of action of Olmesartan Medoxomil and a comparator in a model of renin-dependent hypertension.
Animal Model: Conscious dogs with surgically induced renal hypertension.
Methodology:
-
Unilateral renal artery stenosis is surgically induced to create a Goldblatt-type hypertension model. This leads to activation of the renin-angiotensin system.
-
After a stabilization period where hypertension develops, baseline blood pressure is recorded.
-
The test compounds (Olmesartan Medoxomil and comparator) are administered orally at various doses.
-
Systemic blood pressure is monitored continuously over 24 hours to assess the magnitude and duration of the antihypertensive effect.
Monocrotaline-Induced Pulmonary Hypertension Rat Model
Objective: To evaluate the therapeutic effect of Olmesartan Medoxomil on the development of pulmonary hypertension.
Animal Model: Male Wistar rats.
Methodology:
-
Pulmonary hypertension is induced by a single subcutaneous injection of monocrotaline (e.g., 50-60 mg/kg).[2][3]
-
Rats are then randomly assigned to treatment groups: a vehicle control group and groups receiving different daily doses of Olmesartan Medoxomil (e.g., 2 and 5 mg/kg) via oral gavage for a specified period (e.g., 3 weeks).[2]
-
At the end of the treatment period, rats are anesthetized, and right ventricular systolic pressure (RVSP) is measured via right heart catheterization.
-
The heart and lungs are excised, and the ratio of the right ventricular weight to the left ventricle plus septum weight (Fulton's Index) is calculated to assess right ventricular hypertrophy.[3]
-
The lung-to-body weight ratio is also determined as an indicator of pulmonary edema.
Visualizing the Mechanism and Workflow
Signaling Pathway of Olmesartan Medoxomil
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan. Olmesartan is a selective AT1 receptor antagonist that blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II.
Caption: Mechanism of action of Olmesartan Medoxomil.
Experimental Workflow for Monocrotaline-Induced Pulmonary Hypertension Model
The following diagram illustrates the key steps in evaluating the efficacy of Olmesartan Medoxomil in the monocrotaline-induced pulmonary hypertension rat model.
Caption: Workflow for evaluating Olmesartan in a rat PAH model.
References
- 1. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of olmesartan medoxomil in the rat monocrotaline model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Olmesartan Medoxomil vs. Lisinopril in Hypertension Management
This guide provides a comprehensive, data-driven comparison of Olmesartan (B1677269) Medoxomil and Lisinopril (B193118), two widely prescribed antihypertensive agents. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs used to evaluate them.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both Olmesartan Medoxomil and Lisinopril lower blood pressure by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] However, they do so at different points in the pathway.
Lisinopril is an Angiotensin-Converting Enzyme (ACE) inhibitor.[2][3] It blocks the ACE enzyme, which is responsible for converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and decreased aldosterone (B195564) secretion, which in turn reduces sodium and water retention.
Olmesartan Medoxomil is an Angiotensin II Receptor Blocker (ARB). It is a prodrug that is rapidly converted to its active form, olmesartan, upon absorption. Olmesartan then selectively blocks the Angiotensin II Type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-stimulating effects. This direct receptor blockade leads to vasodilation and a reduction in blood pressure.
The distinct mechanisms of action are visualized in the signaling pathway below.
Clinical Efficacy: Blood Pressure Reduction
Head-to-head clinical trials have been conducted to compare the antihypertensive efficacy of Olmesartan and Lisinopril. These studies typically measure the change in systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline.
One double-blind, cross-over study in healthy normotensive males assessed the degree of RAAS blockade by measuring the SBP response to intravenous angiotensin I. At trough, 20 mg of olmesartan medoxomil and 20 mg of lisinopril both resulted in a 58% blockade of the SBP response. However, a higher dose of olmesartan (80 mg) achieved a 76% blockade.
In a multicenter, randomized, double-blind trial involving patients with mild-to-moderate hypertension, olmesartan medoxomil (starting at 5 mg daily) was found to be significantly more effective than captopril (B1668294) (an ACE inhibitor similar to lisinopril, starting at 12.5 mg twice daily) in reducing both DBP and SBP after 12 weeks. Furthermore, head-to-head trials comparing olmesartan to other ARBs like losartan, valsartan, and irbesartan (B333) have suggested that olmesartan may be more effective at recommended doses in reducing blood pressure.
| Parameter | Olmesartan Medoxomil | Lisinopril | Key Findings |
| Primary Efficacy | Reduction in Systolic and Diastolic Blood Pressure | Reduction in Systolic and Diastolic Blood Pressure | Both are effective antihypertensive agents. |
| Comparative SBP/DBP Reduction | Studies suggest superior or at least comparable efficacy to other ARBs and some ACE inhibitors. | Effective in reducing blood pressure, often used as a first-line agent. | Some studies indicate that higher doses of olmesartan may provide more sustained 24-hour blood pressure control compared to standard doses of lisinopril. |
| Onset of Action | Significant blood pressure reduction can be observed within hours of administration. | Full effect may take up to four weeks to occur. | Olmesartan may have a faster onset of action in some cases. |
Safety and Tolerability Profile
The safety and tolerability of a drug are critical for patient adherence and long-term management of chronic conditions like hypertension. Olmesartan and Lisinopril have distinct adverse effect profiles, primarily due to their different mechanisms of action.
Lisinopril, like other ACE inhibitors, is commonly associated with a dry, persistent cough. This is thought to be related to the accumulation of bradykinin (B550075), which is normally degraded by ACE. Olmesartan, being an ARB, does not affect bradykinin levels and is therefore less likely to cause this side effect. However, a rare but serious side effect associated with olmesartan is a sprue-like enteropathy, characterized by severe diarrhea and weight loss.
| Adverse Effect | Olmesartan Medoxomil (% incidence) | Lisinopril (% incidence) | Notes |
| Dizziness | 20.3% | 12.0% | A common side effect for many antihypertensive medications. |
| Cough | 6.4% | 28.8% | Significantly more common with Lisinopril due to its mechanism of action. |
| Headache | 6.9% | 10.3% | Reported in users of both medications. |
| Fatigue/Tiredness | 6.9% / 6.4% | 7.4% / 5.1% | Generally comparable between the two drugs. |
| Angioedema | Rare | Can occur, and can be serious. | A potential side effect for both, but more classically associated with ACE inhibitors. |
| Hyperkalemia | Possible, as it affects the RAAS. | Possible, as it affects the RAAS. | Serum potassium levels should be monitored. |
| Sprue-like Enteropathy | Rare, but reported. | Not typically associated. | A specific concern for olmesartan. |
Note: The percentages are based on user-reported side effects and may not be from direct, head-to-head clinical trials.
Experimental Protocols in Comparative Clinical Trials
To objectively compare the efficacy and safety of Olmesartan and Lisinopril, a randomized, double-blind, controlled clinical trial is the gold standard. The following outlines a typical experimental protocol.
Objective: To compare the antihypertensive efficacy and safety of Olmesartan Medoxomil versus Lisinopril in patients with mild to moderate essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adults (e.g., 18-75 years) with a diagnosis of grade 1 hypertension (e.g., SBP 140-159 mmHg or DBP 90-99 mmHg) who are not on any other antihypertensive medication.
-
Exclusion Criteria: Secondary hypertension, history of angioedema, severe renal or hepatic impairment, pregnancy, or lactation.
Intervention:
-
Group 1: Olmesartan Medoxomil (e.g., 20 mg once daily).
-
Group 2: Lisinopril (e.g., 10 mg once daily).
-
Dosages may be titrated upwards (e.g., to 40 mg for Olmesartan and 20 mg for Lisinopril) if blood pressure targets are not met after a specified period (e.g., 4 weeks).
Outcome Measures:
-
Primary Outcome: Change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period (e.g., 12 weeks).
-
Secondary Outcomes: Percentage of patients achieving target blood pressure, 24-hour ambulatory blood pressure monitoring, incidence and severity of adverse events.
Data Collection: Blood pressure measurements taken at baseline and at regular intervals throughout the study. Adverse events are recorded at each visit.
The logical flow of such a trial is depicted in the diagram below.
Conclusion
Both Olmesartan Medoxomil and Lisinopril are effective medications for the management of hypertension, and their primary point of differentiation lies in their mechanism of action within the RAAS. This leads to distinct side effect profiles, with cough being a notable issue for Lisinopril and the rare risk of enteropathy for Olmesartan. Efficacy comparisons from clinical trials suggest that Olmesartan is at least as effective as Lisinopril, with some evidence pointing to a more potent or sustained effect at higher doses. The choice between these two agents for a particular patient will depend on individual factors such as tolerability, co-morbidities, and physician-patient preference. Further large-scale, head-to-head trials are warranted to continue to delineate the comparative long-term cardiovascular and renal protective benefits of these two important classes of antihypertensive drugs.
References
A Comparative Guide to Analytical Methods for Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Olmesartan Medoxomil, a widely prescribed antihypertensive drug. The focus is on providing a cross-validation perspective of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry, the two predominant techniques employed in the pharmaceutical analysis of this compound. The information presented is collated from various validated methods to aid in the selection of the most suitable analytical strategy for specific research or quality control needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical step in drug development and quality control, ensuring the safety, efficacy, and quality of the final product. The following table summarizes the key performance parameters of different validated HPLC and UV-spectrophotometric methods for the determination of Olmesartan Medoxomil. This allows for an objective comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | Method 1: RP-HPLC [1] | Method 2: RP-HPLC-DAD [2] | Method 3: UV-Spectrophotometry (Acetonitrile) [3] | Method 4: UV-Spectrophotometry (NaOH-Water) [3] | Method 5: RP-HPLC (Simultaneous with Amlodipine) [4] |
| Principle | Reverse Phase HPLC | Reverse Phase HPLC with Diode Array Detection | UV Absorption | UV Absorption | Reverse Phase HPLC |
| Linearity Range | 50-150 µg/mL | 1-18 µg/mL | 1.0-70.0 µg/mL | 1.0-75.0 µg/mL | 2-128 µg/mL |
| Regression Coefficient (R²) | 0.9993 | > 0.999 (Implied) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.3 ± 0.9 to 100.8 ± 1.2 % | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | < 2% (Implied) | < 1% (Intra- and Inter-day) | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.03 µg/mL | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.09 µg/mL | 0.1 µg/mL | Not Specified | Not Specified | Not Specified |
| Wavelength (λmax) | 250 nm | 260 nm | 258 nm | 250 nm | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared methods.
Method 1: RP-HPLC for Olmesartan Medoxomil in Tablet Dosage Forms[1]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 2.8) and acetonitrile (B52724) in a ratio of 35:65 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Sample Preparation: A sample equivalent to 20mg of Olmesartan Medoxomil is dissolved in 25 mL of the mobile phase and sonicated for 15 minutes. The volume is then made up to 50 mL with the mobile phase. The solution is centrifuged, and the supernatant is diluted to a final concentration of 100 µg/mL.
-
Analysis: The prepared sample solution is injected into the HPLC system, and the peak area is measured.
Method 2: Stability-Indicating RP-HPLC-DAD Method[2]
-
Instrumentation: An RP-HPLC system with a Diode Array Detector (DAD).
-
Column: A C18 column.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 60:15:25 (v/v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Standard Preparation: A stock solution of 1.0 mg/mL is prepared in methanol. Working solutions for calibration (1-18 µg/mL) and quality control are prepared by diluting the stock solution.
-
Sample Preparation (Tablets): Twenty tablets are weighed and ground. A powder quantity equivalent to 50 mg of the drug is transferred to a 100-mL volumetric flask with 50 mL of methanol, sonicated, and diluted to volume.
Method 3 & 4: UV-Spectrophotometric Determination[3]
-
Instrumentation: A UV-Vis spectrophotometer with a diode array detector.
-
Solvents: Acetonitrile (Method 3) and 0.02 N NaOH-Water (Method 4).
-
Detection Wavelength: 258 nm for acetonitrile and 250 nm for NaOH-Water solutions.
-
Standard Preparation: A stock solution of 1 mg/mL is prepared in the respective solvent. This is further diluted to achieve concentrations within the linear range.
-
Sample Preparation: An accurately weighed portion of powdered tablets equivalent to 25 mg of Olmesartan Medoxomil is transferred to a 50 mL volumetric flask with about 30 mL of the chosen solvent. The flask is sonicated for 15 minutes, and the volume is made up. The solution is then filtered.
Method 5: RP-HPLC for Simultaneous Estimation with Amlodipine[4]
-
Instrumentation: Waters HPLC system with a binary pump, autosampler, and a photodiode array (PDA) detector.
-
Column: Waters Symmetry C18 column (250 mm x 4.6 mm, 5.0 µm particle size).
-
Mobile Phase: Optimized mobile phase for the separation of both drugs (details not specified in the abstract).
-
Analysis: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for a drug substance like Olmesartan Medoxomil. This process ensures that the chosen methods are suitable for their intended purpose and provide equivalent results.
References
A Comparative Analysis of the Safety Profiles of Olmesartan Medoxomil and Valsartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two widely prescribed angiotensin II receptor blockers (ARBs), Olmesartan Medoxomil and Valsartan. The information presented herein is intended to support research, clinical development, and pharmacovigilance activities by providing a consolidated overview of their known adverse effects, supported by data from clinical trials and post-marketing surveillance.
Executive Summary
Olmesartan Medoxomil and Valsartan are effective antihypertensive agents that act by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While both drugs share a similar mechanism of action and are generally well-tolerated, their safety profiles exhibit some notable differences. A key differentiator is the association of Olmesartan with a rare but serious adverse effect known as sprue-like enteropathy. Other differences in the incidence of common adverse events have also been reported in head-to-head clinical trials. This guide will delve into the specifics of their safety profiles, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Comparative Safety Data
The following table summarizes the incidence of adverse events reported in a multicenter, randomized, double-blind clinical trial comparing the recommended starting doses of Olmesartan (20 mg), Losartan (50 mg), Valsartan (80 mg), and Irbesartan (150 mg) in patients with essential hypertension.
| Adverse Event Category | Olmesartan Medoxomil (n=147) | Valsartan (n=145) |
| Overall Clinical Adverse Events | 30.6% (n=45) | 44.8% (n=65) |
| Serious Adverse Events | 1 (0.7%) | 2 (1.4%) |
| Laboratory Adverse Events | 5.4% (n=8) | 3.4% (n=5) |
Data sourced from a comparative clinical trial in patients with essential hypertension.[1]
Key Adverse Events of Note
Sprue-like Enteropathy: A significant safety concern associated primarily with Olmesartan is the development of a severe gastrointestinal condition known as sprue-like enteropathy. This condition is characterized by chronic diarrhea, significant weight loss, and villous atrophy in the small intestine, mimicking celiac disease but without the presence of celiac-specific antibodies.[2][3] Symptoms can develop months to years after initiating Olmesartan therapy.[3] Discontinuation of the drug typically leads to clinical and histological improvement. While cases have been reported with other ARBs, including Valsartan, they are far less frequent.[4] A systematic review of case reports found that out of 248 cases of ARB-associated enteropathy, 233 (94.0%) were linked to olmesartan, while only 3 (1.2%) were associated with valsartan.
Angioedema: Angioedema, a potentially life-threatening swelling of the deeper layers of the skin, is a known class effect of ARBs, although it occurs less frequently than with angiotensin-converting enzyme (ACE) inhibitors. The risk of angioedema with Olmesartan and Valsartan is considered low. Patients with a history of angioedema with an ACE inhibitor should be cautiously transitioned to an ARB.
Hyperkalemia: Both Olmesartan and Valsartan can cause an increase in serum potassium levels (hyperkalemia), particularly in patients with renal impairment or those taking other medications that affect potassium levels. One study comparing Olmesartan to the ACE inhibitor enalapril (B1671234) in patients with moderate chronic kidney disease found that 37% of patients on Olmesartan experienced hyperkalemia (>5 mmol/L). While direct comparative data on the incidence of hyperkalemia between Olmesartan and Valsartan is limited, it is a critical parameter to monitor in at-risk populations for both drugs.
Common Adverse Events: Common side effects for both drugs include dizziness, headache, and fatigue. In a post-marketing surveillance study of 12,881 patients on Valsartan, the most frequently reported suspected adverse drug reactions were malaise/lassitude (0.3%), dizziness (0.1%), and unspecified side effects (0.4%). User-reported data from Drugs.com indicates dizziness is a commonly reported side effect for both Olmesartan (20.3%) and Valsartan (9.2%).
Experimental Protocols
Assessment of Adverse Events in Clinical Trials
The safety and tolerability of Olmesartan and Valsartan have been evaluated in numerous randomized controlled trials. A general methodology for assessing adverse events in these trials is as follows:
-
Patient Population: Patients with a diagnosis of essential hypertension, often with specific inclusion and exclusion criteria related to age, baseline blood pressure, and comorbidities.
-
Study Design: Typically double-blind, randomized, parallel-group studies comparing the active drug to a placebo or another active comparator.
-
Data Collection:
-
Spontaneous Reporting: Patients are queried for any adverse events at each study visit. All reported events are recorded, regardless of their perceived relationship to the study drug.
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at specified intervals throughout the trial.
-
Laboratory Tests: Standard hematology, blood chemistry (including electrolytes and renal function tests), and urinalysis are performed at baseline and at regular intervals.
-
Vital Signs: Blood pressure and heart rate are monitored at each visit.
-
-
Causality Assessment: The relationship of each adverse event to the study medication is assessed by the investigator based on factors such as the temporal relationship, the patient's clinical course, and the exclusion of other potential causes.
-
Severity and Seriousness: Adverse events are graded for severity (e.g., mild, moderate, severe) and seriousness (events that are life-threatening, require hospitalization, result in disability, or are fatal).
Diagnosis of Sprue-like Enteropathy
The diagnostic protocol for suspected Olmesartan-associated sprue-like enteropathy typically involves:
-
Clinical Evaluation: A thorough history and physical examination focusing on the onset and characteristics of gastrointestinal symptoms, weight loss, and medication history.
-
Exclusion of Celiac Disease: Serological testing for celiac-specific antibodies (e.g., anti-tissue transglutaminase, anti-endomysial antibodies) is performed. Results are typically negative in drug-induced enteropathy.
-
Endoscopy and Biopsy: Upper endoscopy with biopsy of the small intestine is crucial. Histopathological examination reveals villous atrophy, increased intraepithelial lymphocytes, and in some cases, a thickened subepithelial collagen layer.
-
Dechallenge: Discontinuation of the suspected offending drug (Olmesartan). Clinical improvement in symptoms is a key diagnostic indicator.
-
Rechallenge (in some cases): Re-administration of the drug to confirm causality is generally not performed due to the severity of the condition but has been documented in some case reports.
Ambulatory Blood Pressure Monitoring (ABPM)
ABPM is frequently used in clinical trials of antihypertensive agents to assess the 24-hour efficacy and safety, particularly regarding the risk of hypotension.
-
Device: A validated, automated, non-invasive device is fitted to the patient.
-
Monitoring Period: The device is typically worn for a 24-hour period.
-
Measurement Intervals: Blood pressure and heart rate are automatically recorded at predefined intervals, for example, every 15-30 minutes during the day and every 30-60 minutes at night.
-
Data Analysis: The collected data is analyzed to determine mean 24-hour, daytime, and nighttime blood pressure, as well as blood pressure load (the percentage of readings above a certain threshold). This helps to identify any excessive blood pressure lowering, which could lead to symptoms of hypotension.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and AT1 Receptor Blockade
Olmesartan and Valsartan exert their effects by blocking the AT1 receptor within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the point of intervention for ARBs.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ARBs.
Experimental Workflow for Assessing Drug Safety in a Clinical Trial
The following diagram outlines a typical workflow for the assessment of drug safety in a clinical trial comparing two active compounds.
Caption: A generalized workflow for safety assessment in a comparative clinical trial.
Conclusion
Both Olmesartan Medoxomil and Valsartan are effective and generally well-tolerated angiotensin II receptor blockers. The primary distinction in their safety profiles is the established, albeit rare, risk of sprue-like enteropathy with Olmesartan. While head-to-head clinical trial data suggests some differences in the overall incidence of adverse events, the clinical significance of these differences may vary depending on the patient population and specific comorbidities. For researchers and drug development professionals, a thorough understanding of these safety profiles is essential for informed decision-making in clinical practice, future trial design, and ongoing pharmacovigilance efforts. Continuous monitoring of post-marketing data will be crucial to further refine our understanding of the long-term safety of these important therapeutic agents.
References
- 1. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Olmesartan-Induced Sprue Like Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor blockers and gastrointestinal adverse events of resembling sprue-like enteropathy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Olmesartan Medoxomil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different formulations of Olmesartan (B1677269) Medoxomil, an angiotensin II receptor blocker widely prescribed for the management of hypertension. By summarizing key pharmacokinetic data from multiple studies, this document serves as a valuable resource for researchers and professionals in drug development and clinical pharmacology.
Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[1] Olmesartan selectively blocks the angiotensin II type 1 (AT1) receptor, inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure. The bioequivalence of generic and branded formulations is a critical factor in ensuring therapeutic interchangeability.
Quantitative Comparison of Pharmacokinetic Parameters
The bioequivalence of two drug products is established if their rates and extents of absorption are not statistically different when administered at the same molar dose under similar experimental conditions. The key pharmacokinetic parameters for assessing bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[2][3]
Below are summary tables of pharmacokinetic data from various bioequivalence studies comparing different formulations of Olmesartan Medoxomil.
Table 1: Bioequivalence of Olmesartan Medoxomil 20 mg Formulations
| Study Reference | Test Formulation | Reference Formulation | N | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Conclusion |
| Cho et al. (2012) | Olmesartan 20 mg tablet | Olmetec® 20 mg tablet | 37 | AUCt (0-last) | 0.93 - 1.04 | Bioequivalent |
| Cmax | 0.97 - 1.08 | Bioequivalent | ||||
| Anonymous (ResearchGate) | OMETAN 20 mg tablet | OLMETEC 20 mg tablet | 39 | AUClast | 1.014 (0.957 - 1.074) | Bioequivalent |
| Cmax | 1.027 (0.969 - 1.088) | Bioequivalent |
Table 2: Bioequivalence of Olmesartan Medoxomil 40 mg Formulations
| Study Reference | Test Formulation | Reference Formulation | N | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Conclusion |
| Cho et al. (2012) | Olmesartan 40 mg tablet | Olmetec® 40 mg tablet | 40 | AUCt (0-last) | 0.94 - 1.02 | Bioequivalent |
| Cmax | 1.00 - 1.11 | Bioequivalent | ||||
| Anonymous (ResearchGate) | Olmesartan Medoxomil 40 mg (Beximco) | Olmetec® 40 mg | 12 | AUC0-t | 90.42% - 105.28% | Bioequivalent |
| AUC0-∞ | 88.43% - 105.72% | Bioequivalent | ||||
| Cmax | 88.05% - 108.54% | Bioequivalent |
Table 3: Bioequivalence of Fixed-Dose Combination Formulations Containing Olmesartan Medoxomil
| Study Reference | Test Formulation | Reference Formulation | N | Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Conclusion |
| Lee et al. (2017) | S-amlodipine nicotinate/olmesartan medoxomil 5/40 mg | Amlodipine besylate/olmesartan medoxomil 10/40 mg | 32 | Olmesartan | Cmax | 0.9097 - 1.1229 | Bioequivalent |
| AUC0-last | 0.8904 - 1.0407 | Bioequivalent | |||||
| Anonymous (PubMed) | Olmesartan medoxomil/amlodipine besylate 20 mg/5 mg (Test) | Olmesartan medoxomil/amlodipine besylate 20 mg/5 mg (Reference) | 55 | Olmesartan | Cmax | Within 80%-125% | Bioequivalent |
| AUC0-t | Within 80%-125% | Bioequivalent | |||||
| AUC0-∞ | Within 80%-125% | Bioequivalent |
Experimental Protocols
The methodologies employed in the cited bioequivalence studies generally adhere to regulatory guidelines established by agencies such as the U.S. Food and Drug Administration (FDA). A typical experimental protocol is detailed below.
Study Design: A randomized, open-label, single-dose, two-treatment, two-period crossover design is commonly used. This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.
Study Population: Studies are typically conducted in healthy adult volunteers, with specific inclusion and exclusion criteria to ensure a homogenous study population and to minimize risks.
Drug Administration and Sample Collection: Subjects receive a single oral dose of either the test or reference formulation under fasting conditions, typically with a standardized volume of water. Blood samples are collected at predetermined time points over a period of 48 to 144 hours post-dose to capture the complete pharmacokinetic profile of olmesartan.
Bioanalytical Method: Plasma concentrations of olmesartan are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for accurate quantification of the drug in biological matrices.
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve from time zero to infinity) are calculated from the plasma concentration-time data. Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams depict the mechanism of action of Olmesartan and a typical workflow for a bioequivalence study.
Caption: Signaling pathway of Olmesartan's antihypertensive effect.
References
Comparative Efficacy of Olmesartan Medoxomil Across Different Age Groups in Preclinical Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Olmesartan (B1677269) Medoxomil, an angiotensin II receptor blocker (ARB), with a focus on its effects in different age groups. While direct comparative preclinical studies in young versus aged animal models are limited, this document synthesizes available preclinical data and relevant clinical findings to offer valuable insights for researchers in cardiovascular and renal pharmacology.
Mechanism of Action
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan. Olmesartan selectively blocks the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure.[1][2] Beyond its primary antihypertensive effect, preclinical studies suggest that olmesartan exerts pleiotropic effects, including anti-inflammatory, antioxidant, and end-organ protective actions.[3]
Data Presentation: Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Olmesartan Medoxomil.
Table 1: Efficacy of Olmesartan on Endothelial Function in Aged vs. Young Preclinical Models
While extensive direct comparisons are lacking, one key study investigated the effect of olmesartan on age-related endothelial dysfunction.
| Parameter | Animal Model | Age Group | Treatment | Key Findings | Reference |
| Endothelium-dependent relaxation | Wistar-Kyoto rats | 3 months (Young) vs. 12 months (Aged) | Olmesartan (5 mg/kg/day for 2 weeks) | - Aged rats showed markedly impaired endothelium-dependent relaxation compared to young rats.- Olmesartan treatment significantly improved endothelium-dependent relaxation in aged rats.- Olmesartan significantly reduced superoxide (B77818) production in aged rats. | [4] |
Table 2: General Preclinical Efficacy of Olmesartan Medoxomil in Hypertensive Animal Models
This table presents data from various preclinical studies that, while not directly comparing age groups, demonstrate the efficacy of olmesartan in established models of hypertension and related pathologies.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | Olmesartan medoxomil (3.0 and 10.0 mg/kg/day) | - Dose-dependently reduced blood pressure. | [1] |
| Renal Protection | SHR with hypertensive renal injury | Olmesartan medoxomil (3.0 and 10.0 mg/kg/day) | - Reduced urinary protein excretion by 65% and 75%, respectively. | |
| Renal Protection | DOCA-salt hypertensive rats | Olmesartan medoxomil (similar doses to SHR study) | - Reduced urinary protein excretion by 26% and 39% without affecting blood pressure. | |
| Renal Protection | Zucker Diabetic Fatty (ZDF) rats (Type 2 Diabetes) | Olmesartan medoxomil (0.6 and 6.0 mg/kg/day) | - Reduced proteinuria by 31% and 76%, respectively.- Reduced glomerular sclerosis index by 25% and 37%, respectively. | |
| Cardiac Remodeling | Spontaneously Hypertensive Rats (SHR) | Olmesartan (10 mg/kg/day for 16 weeks) | - Prevented left ventricle remodeling and improved cardiomyocyte hypertrophy better than hydralazine (B1673433). | |
| Cardiac Remodeling | Transgenic (mRen2)27 rats | Olmesartan | - Normalized cardiomyocyte cross-sectional area and LV chamber stiffness. |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies are provided below.
Blood Pressure Measurement in Rodents
a) Tail-Cuff Plethysmography (Non-invasive)
-
Principle: This method indirectly measures blood pressure in a restrained, conscious rodent by detecting blood flow in the tail using a cuff and a sensor.
-
Procedure:
-
Acclimatize the animals to the restraining device for several days before the experiment to minimize stress-induced blood pressure variations.
-
Place the rodent in the restrainer and position the tail cuff and sensor on the tail.
-
Gently warm the tail to increase blood flow and improve signal detection.
-
The cuff is automatically inflated to occlude arterial blood flow and then slowly deflated.
-
The sensor detects the return of blood flow, and the system records systolic and diastolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
-
b) Radiotelemetry (Invasive)
-
Principle: A surgically implanted transmitter continuously measures and transmits blood pressure data from a conscious, freely moving animal. This is considered the gold standard for preclinical blood pressure monitoring.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Surgically implant the telemetry catheter into the abdominal aorta or carotid artery.
-
Place the transmitter body in the abdominal cavity or a subcutaneous pocket.
-
Close the incisions and allow the animal to recover for a specified period (e.g., 7-10 days).
-
House the animal in a cage with a receiver that collects the transmitted data (systolic, diastolic, and mean arterial pressure, heart rate, and activity).
-
Histological Analysis of Renal Fibrosis
-
Principle: Staining of kidney tissue sections to visualize and quantify the extent of fibrosis.
-
Procedure:
-
Tissue Preparation:
-
Perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% neutral buffered formalin).
-
Embed the fixed tissue in paraffin (B1166041) and cut thin sections (e.g., 4 µm).
-
-
Staining:
-
Masson's Trichrome Stain: Stains collagen blue, nuclei black, and cytoplasm/muscle/erythrocytes red. This allows for the visualization of collagen deposition, a hallmark of fibrosis.
-
Picrosirius Red Stain: Stains collagen red/pink. When viewed under polarized light, different types of collagen fibers can be distinguished.
-
-
Quantification:
-
Capture digital images of the stained sections using a microscope.
-
Use image analysis software to quantify the fibrotic area (e.g., the percentage of the total cortical area that is stained positive for collagen).
-
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Olmesartan
The diagram below illustrates the RAAS pathway and the point of intervention for Olmesartan.
Caption: The RAAS pathway and Olmesartan's mechanism of action.
Experimental Workflow for Preclinical Evaluation of Olmesartan
The following diagram outlines a typical experimental workflow for assessing the efficacy of Olmesartan in a preclinical model of hypertension.
Caption: A typical preclinical experimental workflow.
Comparison with Alternatives
Olmesartan Medoxomil is one of several ARBs available for the treatment of hypertension. Preclinical and clinical studies have compared its efficacy to other members of this class.
Table 3: Preclinical Comparison of Olmesartan with Other Antihypertensives
| Comparator | Animal Model | Key Findings | Reference |
| Hydralazine | Spontaneously Hypertensive Rats (SHR) | - Both olmesartan and hydralazine effectively lowered blood pressure.- Olmesartan was superior in preventing cardiomyocyte hypertrophy and left ventricle remodeling. | |
| Telmisartan (B1682998) | Transgenic (mRen2)27 rats | - Both olmesartan and telmisartan similarly attenuated cardiac abnormalities. | |
| Atenolol (B1665814) | Clinical Study | - Olmesartan showed significant superiority to atenolol in reducing systolic blood pressure in patients with mild-to-moderate hypertension. | |
| Captopril (B1668294) | Clinical Study | - Olmesartan was significantly superior to captopril in lowering diastolic blood pressure in patients with mild-to-moderate hypertension. | |
| Losartan (B1675146) | Clinical Study | - Olmesartan was significantly superior to losartan in lowering both systolic and diastolic blood pressure. | |
| Felodipine (B1672334) | Clinical Study | - Olmesartan showed similar efficacy to felodipine in reducing blood pressure. |
Conclusion
Preclinical evidence robustly supports the efficacy of Olmesartan Medoxomil in reducing blood pressure and providing end-organ protection in various animal models of hypertension and related diseases. A key preclinical study demonstrates that olmesartan can reverse age-associated endothelial dysfunction in aged rats, suggesting a potential benefit in older populations. While direct, comprehensive preclinical comparisons of olmesartan's efficacy across different age groups are not yet available, the existing data, combined with clinical findings in both pediatric and geriatric populations, indicate that Olmesartan Medoxomil is an effective antihypertensive agent across a broad age spectrum. Further preclinical research specifically designed to compare the efficacy of olmesartan in young versus aged hypertensive models is warranted to fully elucidate age-dependent therapeutic effects and mechanisms.
References
- 1. The angiotensin-II (AT-II) receptor blocker olmesartan reduces renal damage in animal models of hypertension and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of angiotensin receptor blockade on endothelial function: focus on olmesartan medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olmesartan Medoxomil's Effects on Different Vascular Beds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Olmesartan (B1677269) Medoxomil, an Angiotensin II Receptor Blocker (ARB), across various vascular territories, including the renal, cerebral, coronary, and peripheral circulations. The analysis is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan.[1] Olmesartan functions as a selective antagonist of the Angiotensin II Type 1 (AT₁) receptor, which is found in vascular smooth muscle and the adrenal gland.[1] By blocking the binding of Angiotensin II—a potent vasoconstrictor—to the AT₁ receptor, olmesartan inhibits vasoconstriction and the release of aldosterone.[1] This dual action leads to vasodilation, a decrease in peripheral resistance, and a reduction in sodium and water retention, collectively lowering blood pressure.[1]
The signaling pathway is illustrated below.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Olmidine
Chemical and Physical Properties of Olmidine
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 194.19 g/mol | [1][4] |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |
| CAS Number | 22693-65-8 | |
| Density | 1.56 g/cm³ |
Recommended Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach aligned with general protocols for the disposal of unused or expired medicines is recommended. The following step-by-step procedure is designed to minimize environmental impact and ensure personnel safety.
It is crucial to note that flushing this compound down the toilet or pouring it down the drain is strongly discouraged. Pharmaceuticals can persist in the environment and negatively impact aquatic life. A related compound, Olmesartan medoxomil, is known to be toxic to aquatic organisms, suggesting that this compound may pose a similar risk.
Experimental Protocol for this compound Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Deactivation (if applicable and feasible): While specific deactivation methods for this compound are not documented, consider consulting chemical degradation literature for structurally similar compounds. However, without validated methods, physical sequestration is the safer approach.
-
Inertization:
-
Do not crush tablets or capsules to avoid generating dust.
-
For solid this compound, mix the intact compound with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt. This makes the substance unappealing and less likely to be accidentally ingested.
-
For liquid formulations, mix the solution with the same type of inert material to create a solid mass.
-
-
Containment:
-
Place the mixture in a sealable plastic bag or a container that can be tightly closed to prevent leakage.
-
Remove or obscure all personal and identifying information from the original container to protect privacy.
-
-
Final Disposal:
-
Dispose of the sealed container in the regular municipal solid waste (trash).
-
Alternatively, and as a preferred method, utilize a pharmaceutical take-back program if available in your institution or community. These programs ensure that the waste is incinerated, which is the most effective method for destroying active pharmaceutical ingredients.
-
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these general guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
